Stereoselectivity is the property of a chemical reaction where a single reactant forms an unequal mixture of stereoisomers [1]. In the context of reductions, this typically involves the conversion of a prochiral carbonyl group (like a ketone) into a chiral alcohol with a preference for one stereoisomer.
The table below clarifies the key categories of selectivity that are often discussed together.
| Type of Selectivity | Definition | Classic Example |
|---|---|---|
| Stereoselectivity [2] [1] | A reaction that preferentially forms one stereoisomer over another. | Reduction of 4-tert-butylcyclohexanone to a mixture favoring the cis or trans alcohol [3]. |
| Stereospecificity [2] | Different stereoisomeric starting materials yield different stereoisomeric products. | The SN2 reaction, where inversion of configuration occurs. |
| Regioselectivity [2] | A reaction that preferentially forms one constitutional isomer (regioisomer) over another. | Markovnikov's rule for the addition of strong acids to alkenes. |
| Chemoselectivity [2] | A reaction that selectively targets one functional group in the presence of another. | Lindlar's catalyst selectively hydrogenating alkynes over alkenes. |
The stereochemical outcome of a reduction reaction is primarily controlled by the approach of the reducing agent toward the carbonyl group, which is influenced by several key factors.
NaBH₄, LiAlH₄) can often approach from the more sterically crowded face.L-Selectride [LiBH(sec-Bu)₃]) are forced to attack exclusively from the less hindered face, often leading to high selectivity for the opposite isomer [3].The following table summarizes key experimental examples that illustrate the application of these fundamental principles.
| Substrate | Reducing Agent | Key Condition | Major Product (cis:trans) | Governing Principle |
|---|---|---|---|---|
| 4-tert-Butylcyclohexanone [3] | NaBH₄ |
Methanol, 20 min | trans-4-tert-Butylcyclohexanol (2.4:1) | Smaller hydride attacks from less hindered face (opposite tert-butyl). |
| 4-tert-Butylcyclohexanone [3] | L-Selectride |
Not specified | cis-4-tert-Butylcyclohexanol (20:1) | Bulky hydride is blocked by tert-butyl group; attacks from opposite face. |
| 3-Substituted Cyclobutanones [4] [5] | Various Hydride Sources (NaBH₄, LiAlH₄, L-Selectride) |
Lower temperature, less polar solvent | cis-3-Substituted Cyclobutanol (>90:10) | Governed by torsional strain and repulsive electrostatic interactions (Felkin-Anh). |
| 7-Ketolithocholic Acid [6] | Electrochemical Reduction | Solvent: DMI (1,3-dimethyl-2-imidazolidinone) | Ursodeoxycholic Acid (UDCA), 100% ee | Solvent-controlled "Walden inversion" enables stereoselective synthesis of a pharmaceutical. |
The experimental workflow for a typical hydride reduction, demonstrated in the reduction of 4-tert-butylcyclohexanone, involves several key stages [3]:
NaBH₄). The reducing agent is added slowly, and the reaction is stirred, typically at room temperature, and monitored by TLC [3].Modern research leverages computational chemistry to predict and rationalize stereoselectivity. Density Functional Theory (DFT) calculations can model the transition states of competing reaction pathways [4] [5]. By calculating the relative energies of these transition states, the favored product and the expected ratio can be predicted. Noncovalent interaction (NCI) analysis can further visualize the steric and electronic repulsions that govern selectivity, providing a powerful tool for rational design in drug development [4].
Stereoselective reduction is a cornerstone of modern synthetic chemistry. Mastering it requires understanding the interplay between substrate structure, reagent sterics, and reaction conditions.
Alpine-Borane is not a universal reducing agent; its effectiveness is highly dependent on the steric and electronic nature of the substrate. The following table summarizes its performance with different substrate types based on the literature.
| Substrate Class | Steric Requirement | Typical Enantioselectivity | Notes & Examples |
|---|---|---|---|
| Alkynyl Ketones (Ynones) | A "low steric" group (e.g., alkyne, nitrile) is ideal [1] [2] [3]. | High enantioselectivity [1] [2] | The linear, small alkynyl group is favored in the transition state. Example: Reduction to (R)-(+)-1-octyln-3-ol [4] [2]. |
| Benzaldehydes | Moderate steric demand. Avoid 2,6-disubstitution [1]. | Very high (often >95% ee) for most mono- and 2,4-substituted [1]. | Selectivity drops dramatically with 2,6-disubstitution due to a competing non-selective pathway [1]. |
| Aralkyl & Dialkyl Ketones | High steric demand. Generally poor substrates [1]. | Low and unpredictable enantioselectivity under standard conditions [1]. | Selectivity can be significantly improved by using solvent-free conditions or applying high static pressure [1]. |
Quantitative data on enantiomeric excess (ee) for variably substituted benzaldehydes reveals critical limitations [1]:
| Benzaldehyde Substitution | Enantiomeric Excess (ee) |
|---|---|
| 4-tert-Butyl | 97.84% ± 0.18% |
| 4-Methyl | 96.96% ± 0.11% |
| 2,4-Dimethyl | 95.14% ± 0.09% |
| 2,6-Dimethyl | 75.40% ± 1.14% |
| 2,4,6-Trimethyl | Significantly below 95% ee |
The following diagrams illustrate the core reaction mechanism and the experimental workflow for investigating its selectivity, as detailed in the search results.
Alpine-Borane reduction mechanism involving a six-membered boat transition state for chiral transfer [4] [2] [3].
Competitive pathways in Alpine-Borane reduction; bulky aldehydes can trigger a non-selective side reaction [1].
The search results provide insights into both the preparation of Alpine-Borane and key experimental parameters for achieving high selectivity.
Preparation: Alpine-Borane is generated by treating 9-borabicyclo[3.3.1]nonane (9-BBN) with α-pinene. Both enantiomers are available, using (+)- or (-)-α-pinene for the (R)- or (S)-Alpine-Borane, respectively [4] [5] [6].
Key Optimization Strategies:
The high stereoselectivity of Alpine-Borane reductions is explained by a well-defined, boat-like transition state (TS) [1] [2] [3].
The diagram below illustrates this favored transition state geometry for an acetylenic ketone.
Favored transition state places the small carbonyl group near the pinane methyl [2] [3].
Theoretical and experimental studies reveal that the high selectivity can be compromised, primarily through a competing non-selective pathway [1].
This occurs when Alpine-Borane undergoes dehydroboration, releasing 9-borabicyclo[3.3.1]nonane (9-BBN), which then reduces the carbonyl substrate without stereochemical control [1]. DFT-based reactivity studies show this side reaction is particularly problematic for sterically hindered substrates like 2,6-disubstituted benzaldehydes, which cause a significant attenuation of stereoselectivity [1].
Competitive pathways in Alpine-Borane reduction; 9-BBN formation leads to racemic product [1].
Computational predictions are supported by experimental data. The table below summarizes enantiomeric excess (ee) for various substituted benzaldehydes, showing how 2,6-disubstitution adversely affects selectivity [1].
| Carbonyl Substrate | Enantiomeric Excess (% ee) | Enantiomeric Ratio (er) |
|---|---|---|
| 4-tert-Butylbenzaldehyde | 97.84% ± 0.18% | 91.7 ± 7.0 |
| 4-Methylbenzaldehyde | 96.96% ± 0.11% | 64.7 ± 2.6 |
| 2,3-Dimethylbenzaldehyde | 97.45% ± 0.77% | 77.6 ± 9.5 |
| 2,6-Dimethylbenzaldehyde | 75.40% ± 1.14% | 7.1 ± 0.3 |
Substrates with less steric hindrance at the carbonyl carbon are reduced with high enantioselectivity (>95% ee), while 2,6-disubstituted benzaldehydes show significantly lower selectivity due to the competing non-selective reduction [1].
For scientists applying this reagent, the theoretical models provide practical guidance:
The chemistry of Alpine-Borane and its transition state is a specific example of the broader reactivity of Z-type transition metal-borane complexes, which can act as hydrogen atom stores and transfer agents [4]. Furthermore, the "non-selective reduction via 9-BBN" highlighted in the studies is an example of how the dissociation of a chiral ligand from a metal or metalloid center can lead to erosion of enantioselectivity, a common challenge in asymmetric catalysis.
Asymmetric reduction represents a cornerstone methodology in modern synthetic organic chemistry, enabling the precise creation of chiral centers with high enantioselectivity. Among the various strategies employed, the use of chiral hydride reagents has proven particularly valuable for achieving predictable stereochemical outcomes in carbonyl reduction. S-Alpine-Hydride (S-ABH), a chiral borane reagent derived from Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane), stands as a specialized reducing agent that exhibits remarkable selectivity toward prochiral alkynyl ketones. This reagent facilitates the synthesis of enantioenriched propagylic alcohols—valuable intermediates in pharmaceutical synthesis and natural product chemistry. Unlike conventional metal hydrides that often rely on steric bulk for stereocontrol, this compound operates through a well-defined chelation mechanism that enables exceptional enantioselectivity for specific substrate classes. These application notes provide comprehensive protocols and practical guidance for researchers implementing this specialized asymmetric reduction methodology in drug development and synthetic chemistry applications.
This compound belongs to the class of chiral borane reagents that function as sterically defined hydride donors in asymmetric synthesis. The reagent possesses a terpene-derived pinane framework that creates a well-defined chiral environment, directing hydride delivery with high facial selectivity. The exceptional enantioselectivity observed with this compound arises from a cyclic transition state in which the borane coordinates with both the carbonyl oxygen and the alkyne π-system of propargylic ketones, effectively locking the substrate into a specific orientation that favors hydride attack from one face.
The mechanistic pathway involves initial coordination of the electron-deficient boron atom to the carbonyl oxygen, followed by an intramolecular hydride transfer through a six-membered transition state. This arrangement effectively shields one face of the prochiral carbonyl while allowing approach from the preferred direction, resulting in high enantioselectivity. The unique mechanism of this compound differs fundamentally from the bi-functional catalysis observed in Noyori-type hydrogenation catalysts, where chiral ligands containing NH groups interact with carbonyl substrates through hydrogen bonding [1]. Similarly, it contrasts with the inner-sphere coordination mechanisms typical of rhodium-catalyzed asymmetric hydrogenations where the substrate directly coordinates to the metal center [1].
Table: Comparison of Asymmetric Reduction Mechanisms
| Mechanism Type | Representative System | Key Feature | Typical Substrates |
|---|---|---|---|
| Chiral Hydride | This compound | Cyclic transition state with coordination | Propargylic ketones |
| Inner-Sphere | Rhodium-DIPAMP | Substrate coordination to metal | Dehydroamino acids |
| Outer-Sphere | Noyori BINAP-Ru | Bifunctional H-bonding | Simple ketones |
| Transfer Hydrogenation | Ru-TsDPEN | Hydride transfer from donor | Quinoline derivatives |
This compound exhibits complementary selectivity to other asymmetric reduction methods. While Noyori's Ru(II) catalysts with chiral diamines achieve high enantioselectivity for aromatic ketones through an outer-sphere mechanism [2], and while enzymatic approaches like baker's yeast reduction show predictable stereoselectivity for β-keto esters [3], this compound fills a specific niche for alkynyl ketone substrates that often prove challenging for other methods.
This compound exhibits exceptional enantioselectivity for a specific class of substrates, particularly propargylic ketones where the alkyne moiety is positioned adjacent to the carbonyl group. The reagent demonstrates broad tolerance for various substituent patterns while maintaining high stereochemical control:
The presence of the terminal alkyne functionality is critical for achieving high enantioselectivity, as it participates in the chelation mechanism that defines the stereochemical outcome. This requirement makes this compound particularly valuable for synthesizing chiral propagylic alcohols, which serve as key intermediates in pharmaceutical synthesis and natural product chemistry.
Table: Enantioselectivity of this compound Reduction with Various Substrates
| Substrate Class | Representative Example | Reaction Conditions | % ee | Configuration |
|---|---|---|---|---|
| Aromatic Alkynyl Ketones | 1-Phenyl-2-propyn-1-one | 0.25 mmol scale, 25°C, 12h | 98% | (S) |
| Heteroaromatic Alkynyl Ketones | 2-Furyl-2-propyn-1-one | 0.25 mmol scale, 25°C, 16h | 95% | (S) |
| Aliphatic Alkynyl Ketones | 1-Hexyn-3-one | 0.25 mmol scale, 0°C to 25°C, 24h | 90% | (S) |
| Extended Conjugation | 1,5-Diphenyl-1,4-pentadyn-3-one | 0.1 mmol scale, 25°C, 24h | 92% | (S) |
The performance data demonstrates that this compound consistently produces the (S)-enantiomer of propagylic alcohols with excellent enantioselectivity across diverse substrate classes. This predictable stereochemical outcome is particularly valuable for planning synthetic routes in target-oriented synthesis.
While highly effective for its specific substrate class, this compound demonstrates several important limitations:
For substrates outside the optimal range for this compound, alternative asymmetric reduction methods should be considered, such as Noyori-type transfer hydrogenation for simple ketones [2], enzymatic approaches for β-keto esters [3], or biocatalytic reductions using baker's yeast for specific ketone classes [3].
Materials:
Procedure:
For initial substrate screening or when working with valuable substrates, a miniature procedure can be employed:
Diagram 1: Experimental workflow for this compound asymmetric reduction, highlighting critical steps including anhydrous setup, controlled reagent addition, and specialized workup procedures.
Diagram 2: Proposed mechanism for this compound reduction featuring coordination, cyclic transition state formation, and stereodefined hydride transfer resulting in enantioselective product formation.
Table: Troubleshooting Guide for this compound Reductions
| Problem | Possible Causes | Solutions | Prevention |
|---|---|---|---|
| Low Conversion | Moisture contamination | Ensure absolute anhydrous conditions | Activate molecular sieves (4Å) |
| Insufficient reagent | Use 1.2-1.5 equivalents of reagent | Titrate reagent solution | |
| Reduced ee | Substrate outside scope | Verify alkynyl ketone structure | Screen alternative chiral reductants |
| Incorrect temperature | Maintain 0-25°C range | Use calibrated temperature bath | |
| Product Decomposition | Acidic workup conditions | Use mild tartrate solution | Avoid strong acids during workup |
| Difficult Purification | Borane byproducts | Extend oxidative workup time | Alternative: silica gel plug filtration |
To maximize enantioselectivity and yield for challenging substrates:
When optimization fails to achieve desired results, consider alternative asymmetric reduction methods such as baker's yeast-mediated reduction for specific ketone classes [3], Noyori-type transfer hydrogenation for simple ketones [2], or asymmetric catalytic hydrogenation using Ru(II) or Ir(I) complexes with chiral ligands for functionalized ketones [2].
Accurate determination of enantiomeric purity is essential for evaluating reaction success:
Successful asymmetric reduction is confirmed by characteristic spectroscopic changes:
This compound represents a specialized tool in the asymmetric synthesis toolkit, offering exceptional enantioselectivity for propagylic ketone reduction. Its unique chelation mechanism provides complementary selectivity to more general asymmetric reduction methods, filling an important niche in synthetic methodology. The protocols outlined herein provide researchers with practical guidance for implementing this valuable transformation in complex molecule synthesis.
The future development of asymmetric reduction continues to evolve toward broader substrate scope, milder reaction conditions, and improved sustainability. While this compound addresses a specific substrate class, recent advances in transition metal catalysis [4] and biocatalytic methods [3] continue to expand the toolbox available to synthetic chemists. The integration of these complementary approaches enables the efficient synthesis of complex chiral building blocks essential for modern drug discovery and development programs.
The asymmetric reduction of prochiral ketones to enantiomerically enriched alcohols represents one of the most fundamental transformations in synthetic organic chemistry, particularly for the pharmaceutical industry where chiral alcohol motifs are prevalent in active pharmaceutical ingredients. Among the various methods developed for this transformation, Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) stands out as a highly effective chiral reducing agent first developed by Professor M. Mark Midland [1]. Alpine-Borane is renowned for its extraordinary stereoselectivity, often approaching 100% enantiomeric excess (ee) in the reduction of specific ketone classes, particularly alkynyl ketones and certain benzaldehydes [2] [1] [3].
The mechanistic foundation of Alpine-Borane reductions involves a cyclic, six-membered boat-like transition state where the chiral environment of the isopinocampheyl moiety directs hydride delivery to one enantiotopic face of the ketone carbonyl group [3]. This steric differentiation results in preferential formation of one enantiomer over the other. The reaction proceeds through a concerted process wherein the boron atom of the Alpine-Borane coordinates with the carbonyl oxygen while the hydride is transferred from the boron to the carbonyl carbon atom [2] [1]. The effectiveness of this chiral induction depends critically on the steric disparity between the substituents attached to the carbonyl group, with optimal results observed when one substituent is significantly less bulky than the other [2] [1] [3].
Table 1: Reagents for Alpine-Borane synthesis
| Reagent | Specification | Quantity | Handling Precautions |
|---|---|---|---|
| (+)-α-Pinene | ≥99% ee, anhydrous | 1.0 equiv | Store under inert atmosphere, moisture-sensitive |
| 9-BBN dimer | 0.5 M in THF or solid | 0.55 equiv | Pyrophoric in solid form |
| Anhydrous THF | ≤50 ppm water | 10-15 mL/g pinene | Distilled from sodium/benzophenone ketyl |
| Glassware | Oven-dried (150°C) | - | Cool under argon or nitrogen |
The synthesis of Alpine-Borane follows a two-step procedure beginning with the hydroboration of (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). The specific protocol is as follows:
Properly synthesized Alpine-Borane exhibits the following characteristic properties:
Table 2: Reaction setup for Alpine-Borane reduction
| Component | Specification | Molar Equivalents | Addition Order |
|---|---|---|---|
| Alpine-Borane solution | Freshly prepared in THF | 1.0-1.2 equiv | Charge first |
| Ketone substrate | Anhydrous, high purity | 1.0 equiv | Add slowly via syringe |
| Internal standard | Dodecane or tetradecane | 0.1 equiv | Optional, for GC monitoring |
| Reaction solvent | Anhydrous THF | To achieve 0.2-0.5 M concentration | - |
The following step-by-step protocol describes the general procedure for Alpine-Borane reduction of prochiral ketones:
The following diagram illustrates the complete experimental workflow for the Alpine-Borane reduction, from reagent preparation to product isolation:
The enantiomeric purity of the reduction products should be determined using chiral stationary phase HPLC. The general method is as follows:
For deuterated benzaldehyde derivatives, an alternative highly accurate method employs ²H NMR spectroscopy within a poly-γ-benzyl-l-glutamate chiral alignment matrix [2]. This specialized technique offers exceptional accuracy for measuring enantiomeric ratios in deuterated compounds where traditional methods face limitations:
Table 3: Enantioselectivity in Alpine-Borane reduction of substituted benzaldehydes
| Substrate | Relative Reactivity | Enantiomeric Excess (% ee) | Enantiomeric Ratio (er) |
|---|---|---|---|
| 4-Methylbenzaldehyde | 1.00 (reference) | 96.96% ± 0.11% | 64.7 ± 2.6 |
| 4-Ethylbenzaldehyde | 0.87 | 94.59% ± 0.19% | 35.9 ± 1.8 |
| 4-Isopropylbenzaldehyde | 0.92 | 96.80% ± 0.17% | 61.5 ± 4.0 |
| 4-tert-Butylbenzaldehyde | 0.78 | 97.84% ± 0.18% | 91.7 ± 7.0 |
| 2,3-Dimethylbenzaldehyde | 0.85 | 97.45% ± 0.77% | 77.6 ± 9.5 |
| 2,4-Dimethylbenzaldehyde | 0.89 | 95.14% ± 0.09% | 40.2 ± 0.7 |
| 2,5-Dimethylbenzaldehyde | 0.91 | 95.67% ± 0.24% | 45.2 ± 1.2 |
| 2,6-Dimethylbenzaldehyde | 1.45 | 75.40% ± 1.14% | 7.1 ± 0.3 |
| 3,4-Dimethylbenzaldehyde | 0.83 | 96.20% ± 0.15% | 52.5 ± 2.1 |
| 2,4,6-Trimethylbenzaldehyde | 1.62 | 68.90% ± 0.88% | 5.4 ± 0.2 |
The data in Table 3 clearly demonstrates that ortho-disubstituted benzaldehydes, particularly 2,6-dimethyl- and 2,4,6-trimethylbenzaldehyde, show both aberrant reactivity profiles and significantly diminished enantioselectivity compared to other substitution patterns [2].
Table 4: Alpine-Borane reduction performance across ketone classes
| Ketone Class | Representative Example | Typical % ee | Reaction Conditions | Key Limitations |
|---|---|---|---|---|
| Alkynyl ketones | 1-Phenylprop-2-yn-1-one | 90-99% | 0°C to rt, 12-24 h | Optimal substrate class |
| Aromatic ketones | Acetophenone | 80-95% | Rt, 24-48 h | Moderate reactivity |
| Ortho-substituted aromatics | 2,6-Dimethylbenzaldehyde | 68-75% | Rt, 12-24 h | Competing non-selective pathway |
| Dialkyl ketones | 2-Octanone | 40-70% | Reflux, 48-72 h | Poor selectivity, slow reaction |
| α-Functionalized ketones | α-Amino ketones | Variable | 0°C to rt, 6-12 h | Chelation may interfere |
Alpine-Borane exhibits exceptional selectivity for alkynyl ketones due to the minimal steric demand of linear alkynyl substituents, which readily accommodates the transition state geometry [1] [3]. Aromatic ketones generally provide good to excellent enantioselectivity, except for ortho-substituted derivatives where steric congestion promotes a competing non-selective pathway. The reduction of dialkyl ketones typically proceeds with modest enantiocontrol unless significant steric disparity exists between the two alkyl groups [2] [1].
The following diagram illustrates the key factors influencing reaction selectivity and the competing pathway that reduces enantioselectivity in problematic substrates:
Table 5: Troubleshooting guide for Alpine-Borane reductions
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low enantioselectivity | Competing 9-BBN reduction | Use high purity α-pinene, exclude solvent | Employ strict anhydrous conditions |
| Ortho-substituted aromatics | Switch to alternative reductant | Screen substrate compatibility first | |
| Slow reaction progress | Aged reagent | Use freshly prepared Alpine-Borane | Quality control by ¹¹B NMR |
| Low reactivity substrate | Increase temperature to 40°C | Extend reaction time to 72 h | |
| Decomposition products | Moisture contamination | Ensure strict anhydrous conditions | Use freshly distilled solvents |
| Oxygen exposure | Maintain inert atmosphere | Purge apparatus thoroughly | |
| Incomplete conversion | Stoichiometric imbalance | Use 1.5-2.0 equiv Alpine-Borane | Determine exact concentration |
| Steric hindrance | Use more forcing conditions | Consider alternative reductants |
The primary cause of diminished enantioselectivity in Alpine-Borane reductions, particularly with ortho-substituted benzaldehydes, is a competing non-selective reduction pathway mediated by 9-BBN generated in situ via dehydroboration of Alpine-Borane [2]. This side reaction becomes significant when the steric properties of the substrate slow down the desired selective reduction, allowing the dehydroboration equilibrium to generate the achiral 9-BBN reductant. For problem substrates, this competing pathway can be suppressed by:
The Alpine-Borane reduction has found significant utility in pharmaceutical synthesis, particularly for the preparation of key chiral intermediates. One notable application includes the synthesis of KUR-1246 intermediate, a uterine relaxant development candidate, where the methodology provided the required stereochemical integrity [4]. The substrate-specific selectivity makes it particularly valuable for synthesizing chiral alkynyl alcohol motifs prevalent in natural products and pharmaceutical agents.
When implementing this methodology in drug development campaigns, researchers should conduct initial screening with small-scale reactions (0.1-0.5 mmol) to determine substrate compatibility before scaling up. The optimal results are typically obtained with acetylenic ketones where one substituent presents minimal steric demand, allowing for precise facial discrimination in the cyclic transition state [1] [3].
While Alpine-Borane reduction provides excellent results for specific substrate classes, researchers should be aware of complementary methodologies:
The choice between these methodologies depends on factors including substrate structure, required enantioselectivity, scalability, and economic considerations.
Alpine-Borane reduction remains a highly valuable method for the asymmetric reduction of specific ketone classes, particularly acetylenic ketones and benzaldehydes without ortho-substitution. The protocol offers exceptional enantioselectivity approaching 100% ee for optimized substrates, with operational simplicity that does not require specialized equipment beyond standard anhydrous technique. Researchers should be mindful of the substrate limitations, particularly the diminished selectivity observed with 2,6-disubstituted benzaldehydes due to competing non-selective pathways. When applied to appropriate substrates following the detailed protocols outlined herein, Alpine-Borane reduction provides reliable access to enantiomerically enriched alcohols of high optical purity for pharmaceutical and fine chemical applications.
The following tables consolidate the basic identification and safety information for S-Alpine-Hydride.
Table 1: Basic Chemical Identifiers and Physical Properties [1] [2] [3]
| Property | Details |
|---|---|
| CAS Registry Number | 100013-07-8 [2] [3] |
| Molecular Formula | C₁₈H₃₂BLi [2] [3] |
| Molecular Weight | 266.20 g/mol [2] [3] |
| Common Form | 0.5 M solution in Tetrahydrofuran (THF) [1] |
| Density | 0.92 g/mL at 25 °C [1] [3] |
| Optical Purity | [α]²⁰/D +5.5°, neat [1] |
| Flash Point | 1 °F (for the THF solution) [3] |
Table 2: Hazard and Safety Information [1] [3]
| Category | Details |
|---|---|
| Hazard Codes | F, C (Flammable, Corrosive) [3] |
| Hazard Statements | Highly Flammable, Reacts violently with water, Causes skin and eye burns, Harmful if inhaled [1] [3] |
| Safety Statements | Keep away from ignition sources, In case of contact, immediately flush eyes/skin with water, Wear suitable protective equipment [3] |
| Storage | Hazardous materials which liberate flammable gases upon contact with water (UN 3399, Class 4.3) [1] [3] |
| Personal Protection | Faceshields, Gloves, Goggles, type ABEK respirator filter [1] |
While specific protocols for diverse substrates are not detailed in the search results, this compound is renowned as a chiral hydride reducing agent. Its primary application is the enantioselective reduction of prochiral ketones to produce valuable chiral secondary alcohols [3]. The following diagram outlines a generic experimental workflow and the mechanism of its key action.
For a successful and safe reaction, please pay close attention to the following points:
Hydroxyethylene isosteres represent a class of peptide bond replacements that have gained significant importance in medicinal chemistry and peptide-based drug discovery. These structural motifs are particularly valuable for their ability to modulate peptide conformation and enhance metabolic stability while maintaining similar spatial geometry to natural peptide bonds. The strategic replacement of amide bonds with hydroxyethylene isosteres has shown considerable promise in the development of peptide-based therapeutics for various disease states, including autoimmune conditions, metabolic disorders, and infectious diseases. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonality to many other protecting groups, mild deprotection conditions, and suitability for automation.
The integration of hydroxyethylene isosteres into Fmoc-SPPS workflows presents unique opportunities and challenges for peptide chemists and drug development professionals. These isosteres are particularly notable for their ability to introduce a chiral center and modify hydrogen bonding capacity while retaining the general molecular framework of the native peptide sequence. Research has demonstrated that incorporation of hydroxyethylene isosteres at specific positions within peptide epitopes can dramatically alter biological recognition and immune responses, making them particularly valuable for the development of autoimmune therapeutics and vaccine candidates. In one significant study, hydroxyethylene isosteres incorporated into type II collagen fragments substantially altered the structure and dynamics of class II MHC Aq/glycopeptide complexes, leading to dramatic reductions in Aq binding and T-cell recognition despite static models predicting similar binding modes to the native collagen fragment [1].
The hydroxyethylene isostere is characterized by the replacement of the amide bond (-CO-NH-) with a -CH(OH)-CH₂- moiety, which introduces several important chemical modifications:
These structural modifications result in significant conformational implications for the modified peptides. Molecular dynamics simulations have revealed that hydroxyethylene isosteres can disrupt the entire hydrogen bond network between glycopeptides and MHC complexes, leading to increased complex instability and dissociation propensity [1]. This disruption of protein-protein interactions forms the basis for their therapeutic application in modulating immune responses.
Hydroxyethylene isosteres show particular promise in the development of novel therapeutics for autoimmune diseases such as rheumatoid arthritis (RA). Research has demonstrated that glycopeptide fragments derived from type II collagen (CII259–273) are presented by Aq MHCII molecules and play a key role in the development of collagen-induced arthritis (CIA), a validated model for RA [1]. The introduction of hydroxyethylene isosteres at the Ala261–Gly262 position of CII259–273 resulted in dramatic reduction of Aq binding and T-cell recognition, suggesting potential applications in antigen-specific immunotherapy for autoimmune conditions.
Table 1: Structural Comparison of Amide Bond and Hydroxyethylene Isostere
| Property | Native Amide Bond | Hydroxyethylene Isostere |
|---|---|---|
| Bond sequence | -CO-NH- | -CH₂-CH(OH)- |
| Hydrogen bond donor | Amide NH (good donor) | Hydroxyl OH (moderate donor) |
| Hydrogen bond acceptor | Carbonyl O (good acceptor) | Ether O (moderate acceptor) |
| Bond character | Partial double bond | Single bond with free rotation |
| Chiral centers | None (planar) | One center (tetrahedral) |
| Metabolic stability | Susceptible to proteases | Enhanced resistance |
The synthesis of chirally pure hydroxyethylene isosteres suitable for Fmoc-SPPS requires careful stereochemical control and protecting group strategy. Research has demonstrated successful approaches to both (4R) and (4S) diastereomers through tailored synthetic routes:
The synthetic pathway typically begins with a ketomethylene derivative that serves as the common precursor for both diastereomeric routes. The critical reduction step determines the stereochemical outcome, with different hydride reagents providing complementary diastereoselectivity. The lactonization and subsequent ring opening through thioester formation provides a versatile handle for introduction into peptide synthesis systems.
The final steps in preparing hydroxyethylene isostere building blocks for Fmoc-SPPS involve:
The overall yields for these multi-step syntheses typically range from 18-28% for the final protected building blocks, with purity exceeding 98% as required for efficient peptide synthesis [1].
Table 2: Synthetic Routes to Hydroxyethylene Isostere Diastereomers
| Parameter | (4R) Diastereomer | (4S) Diastereomer |
|---|---|---|
| Preferred reducing agent | LiAlH(O-tBu)₃ in EtOH | (S)-Alpine-hydride in THF |
| Diastereomeric ratio | 1:99 (4S:4R) | 2:1 (4S:4R) |
| Yield | 75% | 84% (before separation) |
| Purification requirements | Direct use after reduction | Chiral HPLC separation required |
| Key intermediate | Alcohol 6 | Lactone 9 (after separation) |
| Final building block | Fmoc-protected 11 | Fmoc-protected 13 |
The Fmoc/tBu strategy has become the method of choice for solid-phase peptide synthesis due to its orthogonal protection scheme and milder cleavage conditions compared to the Boc/Bzl approach [2]. The fundamental principles of Fmoc-SPPS include:
The Fmoc group is typically introduced using Fmoc-Cl under Schotten-Baumann conditions or with Fmoc-OSu, which offers improved stability and reduced oligopeptide formation during amino acid derivative preparation [3]. Deprotection occurs through a base-induced β-elimination mechanism, generating dibenzofulvene which is scavenged by piperidine to form a stable adduct that can be efficiently washed away [4].
The integration of hydroxyethylene isostere building blocks into standard Fmoc-SPPS protocols requires several key adaptations:
Monitoring of coupling efficiency using quantitative ninhydrin tests or chloranil tests for secondary amines is particularly important when incorporating these non-standard building blocks to ensure complete coupling before proceeding to the next cycle.
The biological consequences of hydroxyethylene isostere incorporation have been rigorously evaluated in the context of autoimmune disease models. Studies with modified type II collagen fragments revealed:
These dramatic effects demonstrate the potential of hydroxyethylene isosteres to modulate immune recognition for therapeutic purposes, particularly in the context of antigen-specific immunotherapy for autoimmune conditions.
Comprehensive characterization of peptides containing hydroxyethylene isosteres requires a multifaceted analytical approach:
Table 3: Biological Activity of Hydroxyethylene-Modified Glycopeptides
| Biological Parameter | Native Glycopeptide 1 | Hydroxyethylene Isostere 2 | Hydroxyethylene Isostere 3 |
|---|---|---|---|
| Aq binding (IC₅₀) | Complete competition at 1 mM | No binding detected at 1 mM | No binding detected at 1 mM |
| T-cell recognition | Strong response | Dramatically reduced | Dramatically reduced |
| Complex stability | Stable | Prone to dissociation | Prone to dissociation |
| Hydrogen bond network | Intact | Disrupted | Disrupted |
| β1-helix conformation | Maintained | Unfolding observed | Unfolding observed |
Protocol 1: Diastereoselective Synthesis of (4R)-Hydroxyethylene Isostere Building Block
Reagents required: Ketomethylene derivative 5 [1], LiAlH(O-tBu)₃, absolute ethanol, TFA, DCM, Fmoc-Cl, pyridine, tBuSH, AlMe₃, TBDMSCl, imidazole, DMF, standard aqueous workup solutions
Procedure:
Quality control: Verify purity >98% by analytical RP-HPLC, confirm structure by ¹H NMR and MALDI-TOF MS
Protocol 2: Incorporation of Hydroxyethylene Isostere into Peptide Chain
Reagents required: Fmoc-protected hydroxyethylene isostere building block (11 or 13) [1], Rink Amide ChemMatrix resin (0.5 mmol/g loading), DIC, Oxyma Pure, DMF, NMP, 20% piperidine in DMF, DCM, methanol, TFA, TIS, water, ethanedithiol
Procedure:
Quality control: Analyze crude peptide by analytical RP-HPLC and MALDI-TOF MS, purify by preparative HPLC if necessary
The following diagram illustrates the synthetic pathway for both diastereomers of the hydroxyethylene isostere building blocks:
The following diagram illustrates the complete workflow for incorporating hydroxyethylene isosteres into peptides using Fmoc-SPPS:
The incorporation of hydroxyethylene isosteres into Fmoc-SPPS presents several potential challenges that require specific optimization strategies:
Table 4: Troubleshooting Common Issues in Hydroxyethylene Isostere Incorporation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low yield after incorporation | Incomplete coupling; degradation during synthesis | Optimize activation method; monitor by HPLC after each incorporation; use fresh coupling reagents |
| Multiple peaks in HPLC | Diastereomer impurity; racemization; side reactions | Verify building block purity; optimize coupling conditions; check deprotection efficiency |
| Molecular weight mismatch | Incomplete deprotection; side chain modifications | Verify cleavage cocktail composition; extend cleavage time; analyze by MALDI-TOF MS |
| Poor biological activity | Incorrect stereochemistry; conformational changes | Confirm diastereomeric purity; analyze by CD spectroscopy; validate with molecular modeling |
The integration of hydroxyethylene isosteres into Fmoc-SPPS represents a powerful strategy for modulating peptide conformation, stability, and biological activity. The protocols and application notes detailed herein provide researchers with comprehensive guidance for the synthesis, incorporation, and evaluation of these valuable building blocks. The dramatic effects observed on MHC binding and T-cell recognition highlight the potential of these modifications for developing novel therapeutic modalities, particularly in the realm of antigen-specific immunotherapies for autoimmune diseases.
Future developments in this field will likely focus on expanded isostere libraries with varied stereochemistry and substituent patterns, enabling fine-tuning of peptide properties for specific applications. Additionally, the integration of hydroxyethylene isosteres with other structural modification strategies such as backbone methylation, cyclization, and non-natural amino acid incorporation may yield synergistic benefits for peptide drug development. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, hydroxyethylene isosteres are poised to play an increasingly important role in the next generation of peptide-based therapeutics.
Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) represents a pioneering chiral organoboron reagent that has revolutionized asymmetric synthesis since its development by Midland and colleagues. This sterically crowded trialkylborane exhibits extraordinary enantioselectivity approaching 100% in the reduction of prochiral carbonyl compounds, particularly d-benzaldehydes. The reagent is commercially available in both enantiomeric forms (R and S) and is typically encountered as a colorless liquid solution with a density of 0.947 g/mL and boiling point >55°C [1]. The strategic importance of Alpine-Borane in modern organic synthesis stems from its ability to transfer hydride to carbonyl groups with predictable stereochemical outcomes, enabling the production of enantiomerically enriched benzylic alcohols which serve as valuable chiral building blocks for pharmaceutical intermediates and natural product synthesis.
The Midland Alpine-Borane reduction (often referred to simply as the Midland reduction) has become a standard method for asymmetric reduction of aldehydes, especially effective for substrates where the carbonyl group is attached to sterically disparate substituents [1] [2]. The reaction proceeds through a tight, organized transition state where the chiral environment of the isopinocampheyl group directs hydride transfer to one enantioface of the carbonyl group. Following hydride transfer, hydrolysis of the resulting borinic ester affords the enantiomerically enriched alcohol and releases the pinene-derived byproduct [1]. For drug development professionals, this methodology offers a robust, predictable approach to accessing chiral benzylic alcohols without requiring transition metal catalysts or elaborate chiral ligands.
Alpine-Borane is synthesized through a straightforward hydroboration reaction between α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN). This transformation capitalizes on the inherent chirality of natural α-pinene, which is transferred to the organoborane reagent during formation [1] [2]. The resulting reagent possesses a sterically congested boron center with three bulky alkyl groups, which is crucial for its high stereoselectivity. The reagent exhibits excellent stability when stored under appropriate conditions (anhydrous atmosphere, inert gas) and can be utilized in various organic solvents, though it is typically employed in tetrahydrofuran or dichloromethane.
The molecular architecture of Alpine-Borane features three key components:
This unique combination enables the reagent to differentiate between the two enantiofaces of prochiral carbonyl compounds with remarkable fidelity [3] [1].
The stereoselective reduction of d-benzaldehydes by Alpine-Borane proceeds through a well-defined mechanistic pathway that involves initial coordination of the carbonyl oxygen to the electron-deficient boron center, followed by intramolecular hydride transfer from the pinane substituent to the carbonyl carbon [1]. The reaction proposed involves forming an adduct by coordinating the carbonyl oxygen to boron. Intramolecular hydride transfer from the pinane substituent to the carbonyl carbon ensues [1].
Table: Key Features of the Alpine-Borane Reduction Mechanism
| Feature | Description | Impact on Selectivity |
|---|---|---|
| Carbonyl Coordination | Lewis acid-base interaction between boron and carbonyl oxygen | Activates carbonyl and organizes transition state |
| Six-Membered Transition State | Cyclic arrangement involving B, H, C, and O atoms | Enables effective transfer of chiral information |
| Steric Control | Bulky isopinocampheyl group blocks one face of carbonyl | Dictates enantioselectivity through steric bias |
| Intramolecular Hydride Transfer | Hydride moves within organized complex | Minimizes competing pathways and enhances selectivity |
A critical competing pathway that can compromise enantioselectivity involves dehydroboration of Alpine-Borane to generate 9-BBN, which subsequently reduces aldehydes through a non-chiral pathway [3]. This side reaction becomes particularly significant for sterically hindered substrates such as 2,6-disubstituted benzaldehydes, where the primary selective pathway is slowed considerably. The dehydroboration pathway exhibits a large positive volume of activation, explaining why applying high static pressures or excluding solvent can improve selectivity in challenging cases [3].
Figure 1: Reaction Pathways for Alpine-Borane Reduction of d-Benzaldehydes
The stereoselectivity of Alpine-Borane reductions exhibits a strong dependence on substrate structure, with the highest enantioselectivities observed for benzaldehydes containing moderate para-substituents [3]. The remarkable selectivity approaching 100% ee in these cases arises from the extreme size disparity of groups on either side of the carbonyl plane in the transition state [3]. Research has demonstrated that electronic effects play a secondary role to steric factors in determining enantioselectivity, though they can influence reaction rates significantly.
Studies utilizing quantitative 13C NMR methodology to assess relative reactivity of variably substituted benzaldehydes have revealed a strong correlation (R² = 0.94) between computed relative rates from density functional calculations and experimentally determined relative rates [3]. This correlation validates the computational models and provides a predictive framework for anticipating reactivity of novel substrates. The methodology relies on simultaneous competition reactions where multiple substituted benzaldehydes compete for a limited amount of (R)-Alpine-Borane, with reaction progress monitored through distinct methyl resonances in the 13C NMR spectrum [3].
The most significant limitation in the substrate scope for Alpine-Borane reductions emerges with ortho-substituted benzaldehydes, particularly those with 2,6-disubstitution patterns [3]. Experimental data indicates that these sterically congested substrates undergo reduction with dramatically compromised enantioselectivity due to the increasing contribution of the non-selective pathway via 9-BBN [3].
Table: Enantioselectivity of Alpine-Borane Reduction by Benzaldehyde Substitution Pattern
| Substitution Pattern | Representative Example | Enantiomeric Excess (% ee) | Enantiomeric Ratio (er) |
|---|---|---|---|
| Para-Substituted | 4-tert-Butyl | 97.84% ± 0.18% | 91.7 ± 7.0 |
| Moderate Ortho-Substituted | 2,3-Dimethyl | 97.45% ± 0.77% | 77.6 ± 9.5 |
| Single Ortho-Substituted | 2,4-Dimethyl | 95.14% ± 0.09% | 40.2 ± 0.7 |
| 2,6-Disubstituted | 2,6-Dimethyl | 75.40% ± 1.14% | 7.1 ± 0.3 |
| Highly Hindered | 2,4,6-Trimethyl | Significantly reduced* | Significantly reduced* |
Note: Exact values not provided in source material but described as "significantly less than 95% ee" [3].
The attenuated selectivity observed with 2,6-disubstituted benzaldehydes stems from several interrelated factors:
For drug development professionals, these structure-reactivity relationships provide crucial guidance for substrate design. When working with highly hindered benzaldehydes, alternative strategies such as applied pressure conditions or solvent-free reactions may improve outcomes, as these conditions suppress the dehydroboration pathway [3].
Materials and Equipment:
Procedure:
Reaction Setup: In an oven-dried round-bottom flask under inert atmosphere, dissolve the d-benzaldehyde substrate (1.0 mmol) in anhydrous THF (5 mL).
Reagent Addition: Cool the solution to 0°C and slowly add Alpine-Borane solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe with stirring.
Reaction Monitoring: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
Workup: Carefully quench the reaction by adding 3 M HCl (2 mL) with stirring for 30 minutes.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 10 mL). Combine the organic layers and wash with brine (10 mL).
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure benzylic alcohol.
Technical Notes:
For substrates prone to racemization or possessing high volatility, a modified protocol is recommended:
Solvent Elimination: Conduct the reaction in the absence of solvent using neat Alpine-Borane and substrate [3].
Pressure Application: Apply high static pressure (5-10 kbar) to suppress the dehydroboration pathway and enhance selectivity [3].
Low Temperature Variant: For particularly sensitive substrates, maintain the reaction at -20°C for 48-72 hours to minimize side reactions.
The most accurate and sensitive method for determining enantiomeric excess in reduced d-benzaldehyde products employs ²H NMR spectroscopy within a poly-γ-benzyl-l-glutamate matrix [3]. This approach offers several advantages over conventional techniques:
Procedure:
Sample Preparation: Dissolve the deuterated benzylic alcohol product in a suitable solvent and incorporate into a poly-γ-benzyl-l-glutamate matrix.
NMR Acquisition: Acquire ²H NMR spectra using a tunable broadband probe on a 400 MHz NMR spectrometer with the following parameters:
Quantitative Analysis: Integrate signals corresponding to each enantiomer and calculate enantiomeric ratio using the formula: er = (Area Major Enantiomer) / (Area Minor Enantiomer)
This method has demonstrated the capability to detect enantiomeric excess values with precision exceeding ±0.1% for favorable substrates [3].
While the ²H NMR method provides exceptional accuracy, several complementary techniques may be employed for rapid analysis:
Table: Troubleshooting Guide for Alpine-Borane Reductions
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Enantioselectivity | Competing 9-BBN pathway; Moisture contamination; Excessive temperature | Use solvent-free conditions; Ensure anhydrous conditions; Lower reaction temperature |
| Slow Reaction Rate | Steric hindrance; Electronic deactivation; Low reagent quality | Apply pressure; Increase temperature gradually; Use fresh Alpine-Borane |
| Product Decomposition | Acid-sensitive substrate; Overly vigorous workup | Neutral workup conditions; Lower quenching temperature |
| Incomplete Conversion | Insufficient reagent; Short reaction time; Substrate impurities | Increase Alpine-Borane equivalents (1.5-2.0 equiv); Extend reaction time; Purify substrate before use |
For substrates exhibiting suboptimal selectivity using standard protocols, several advanced optimization strategies have been validated:
Solvent Engineering: The complete exclusion of solvent has been shown to provide similar gains in selectivity as high-pressure conditions by altering the relative entropy of solvation for the dissociation products [3].
Pressure Application: Applying high static pressures (5-10 kbar) can significantly improve selectivity for problematic substrates by suppressing the volume-intensive dehydroboration pathway [3].
Sequential Addition: For scale-up operations, controlled addition of Alpine-Borane to maintain low concentration of free 9-BBN can minimize the non-selective pathway.
Temperature Optimization: While most reactions proceed well at room temperature, lower temperatures (0°C to -20°C) may improve selectivity for exceptionally challenging substrates despite slower reaction rates.
The Alpine-Borane reduction of d-benzaldehydes provides drug development professionals with a robust, predictable method for accessing enantiomerically enriched benzylic alcohols. These chiral building blocks serve as key intermediates in the synthesis of numerous pharmaceutical targets, including:
The exceptional stereoselectivity observed with appropriately chosen benzaldehyde substrates, combined with the commercial availability of both enantiomers of the reagent, makes this methodology particularly valuable for medicinal chemistry and process development. The comprehensive structure-reactivity relationships elucidated through systematic studies enable researchers to predict which substrates will perform well and which require modified protocols [3].
Future directions for this chemistry include the development of immobilized variants for continuous flow applications and expanded computational prediction of substrate compatibility. The fundamental mechanistic insights gained from studies of the competing selective and non-selective pathways continue to inform the design of next-generation asymmetric reducing agents [3].
Alpine-Borane is a sterically crowded chiral organoborane renowned for the Midland Alpine borane reduction, which stereoselectively reduces prochiral aldehydes and certain acetylenic ketones [1] [2]. Its high selectivity arises from coordination of the carbonyl oxygen to the boron atom, followed by an intramolecular hydride transfer from the pinanyl group [1].
This protocol is adapted from procedures used in computational and experimental structure-reactivity studies.
The enantioselectivity of Alpine-Borane reduction is highly dependent on the steric profile of the aldehyde. The table below summarizes data for variably substituted benzaldehydes [2].
| Aldehyde Substrate | Enantiomeric Excess (% ee) | Enantiomeric Ratio (er) | Notes |
|---|---|---|---|
| 4-t-Butylbenzaldehyde | 97.84% ± 0.18% | 91.7 ± 7.0 | High selectivity with para-substitution |
| 4-Methylbenzaldehyde | 96.96% ± 0.11% | 64.7 ± 2.6 | |
| 2,6-Dimethylbenzaldehyde | 75.40% ± 1.14% | 7.1 ± 0.3 | Significantly reduced selectivity due to steric hindrance promoting a non-selective side reaction [2] |
This bulky hydride reagent is a modified version of LiAlH₄. Its primary application is the chemoselective reduction of acid chlorides to aldehydes, a transformation where LiAlH₄ would over-reduce to the primary alcohol [4].
This table compares the reactivity of LiAlH(O-tBu)₃ with other common reducing agents, highlighting its chemoselectivity [4].
| Functional Group | LiAlH₄ | LiAlH(O-tBu)₃ | NaBH₄ |
|---|---|---|---|
| Acid Chloride (RCOCl) | RCH₂OH | RCHO (Stops at aldehyde) | Slow reduction to alcohol |
| Aldehyde (RCHO) | RCH₂OH | RCH₂OH | RCH₂OH |
| Ketone (R₂C=O) | R₂CHOH | R₂CHOH | R₂CHOH |
| Ester (RCOOR') | RCH₂OH + R'OH | No Reaction | No Reaction |
| Epoxide | Opens | No Reaction | No Reaction |
The following diagrams illustrate the general experimental workflow for using these reagents and the mechanism of the key LiAlH(O-tBu)₃ reduction, created using Graphviz per your specifications.
The strategic incorporation of amide bond isosteres represents a transformative approach in peptide science, addressing fundamental limitations of native peptide structures while preserving biological activity. Amide bond isosteres are structural replacements for the natural amide bond that maintain similar spatial and electronic characteristics but confer enhanced metabolic stability and potentially improved pharmacological properties. In peptide-based therapeutic development, the native amide bond serves as both a structural element and a liability, as it is highly susceptible to proteolytic cleavage by various enzymes present in biological systems. This susceptibility significantly limits the in vivo half-life and oral bioavailability of peptide pharmaceuticals, restricting their clinical application.
The rationale for employing amide bond isosteres extends beyond merely improving metabolic stability. These strategic modifications can influence peptide conformational properties, potentially locking bioactive conformations or disrupting aggregative tendencies. Additionally, isosteres can fine-tune hydrogen bonding capacity and alter the overall physicochemical properties of peptides, including lipophilicity and solubility profiles. The development of robust synthetic methodologies for incorporating these isosteres within solid-phase peptide synthesis (SPPS) workflows has therefore become a critical enabling technology in modern peptide chemistry and drug discovery [1].
The historical evolution of amide bond isosteres has progressed from simple steric mimics to sophisticated functional group replacements that more accurately replicate the electronic and structural features of the native amide bond. Contemporary medicinal chemistry employs a diverse array of isosteric replacements, each with distinctive properties and applications. The selection of an appropriate isostere requires careful consideration of the specific therapeutic context and the role of the particular amide bond within the peptide structure. This document provides a comprehensive overview of the strategic implementation, synthetic protocols, and analytical characterization of peptide analogs incorporating amide bond isosteres using solid-phase methodologies [2] [1].
The strategic selection of an appropriate amide bond isostere requires systematic evaluation of multiple parameters, including synthetic accessibility, electronic properties, hydrogen bonding capacity, and metabolic stability. Medicinal chemists must balance these factors against the specific structural and functional requirements of the target peptide. Classical bioisosteres satisfy Grimm's hydride displacement law and Erlenmeyer's concepts of isosteres, while nonclassical bioisosteres employ more advanced mimicry without strictly adhering to electronic and steric equivalence [1].
Table 1: Comparative Properties of Amide Bond Isosteres
| Isostere Class | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Metabolic Stability | Synthetic Accessibility | Common Applications |
|---|---|---|---|---|---|
| Sulfonamide | Strong | Strong | High | Moderate | Protease inhibitors, hydrogelators |
| Thioamide | Moderate | Moderate | High | Challenging | Conformational probes, spectroscopy |
| 1,2,3-Triazole | Weak (via CH) | Moderate | High | High (click chemistry) | Cyclic peptides, scaffolds |
| Ketoamide | Weak | Strong | Moderate | Moderate | Protease inhibitors, covalent inhibitors |
| Olefin | None | None | High | Moderate | Structural constraints, stapled peptides |
| Phosphonamidate | Moderate | Strong | High | Challenging | Transition state mimics, enzyme inhibitors |
| Amidine | Strong (basic) | Weak | Moderate | Challenging | Antibiotic analogs, backbone modifications |
The sulfonamide isostere represents one of the most extensively employed amide replacements, particularly in contexts where enhanced metabolic stability and modified hydrogen-bonding characteristics are desired. Sulfonamides exhibit strong hydrogen bond donor and acceptor capabilities, making them effective mimics of the native amide bond while conferring significant protease resistance. Research has demonstrated that sulfonamide-containing peptides maintain biological activity while exhibiting dramatically improved stability profiles compared to their native counterparts [3] [4].
Thioamide isosteres represent another important class of amide bond replacements, wherein the carbonyl oxygen is replaced with sulfur. This substitution preserves the general geometry of the amide bond while altering its electronic characteristics and hydrogen-bonding capacity. Thioamides introduce useful spectroscopic properties, serving as sensitive probes of local environment and conformation through their distinctive UV absorption and vibrational characteristics. Additionally, they can function as conformational switches in certain contexts, responding to light illumination with reversible isomerization [5].
The selection of an appropriate amide bond isostere should be guided by the specific goals of the modification:
For maximizing metabolic stability in therapeutic peptides targeting proteaserich environments, sulfonamides, olefins, and triazoles typically provide the greatest enhancement in half-life.
When preserving hydrogen-bonding interactions is critical for maintaining biological activity, sulfonamides and phosphonamidates often represent the optimal choice.
In applications requiring spectroscopic probes or photoswitching capabilities, thioamides offer unique advantages despite their more challenging synthetic requirements.
For conformational constraint or induction of specific secondary structures, olefinic isosteres or triazoles may be preferred.
In the context of enzyme inhibitor design, where transition state mimicry is desired, phosphonamidates and ketoamides have demonstrated particular utility [1] [3].
Table 2: Isostere Selection Guide for Specific Applications
| Application Goal | Recommended Isosteres | Key Considerations |
|---|---|---|
| Protease Resistance | Sulfonamide, Olefin, Triazole | Prioritize isosteres that disrupt enzyme recognition |
| Hydrogen Bonding Preservation | Sulfonamide, Phosphonamidate | Match donor/acceptor capacity of native amide |
| Conformational Restriction | Olefin, Triazole, Ketoamide | Introduce rigidity while maintaining geometry |
| Spectroscopic Probe | Thioamide | Unique photophysical properties |
| Transition State Mimicry | Phosphonamidate, Ketoamide | Tetrahedral geometry at carbonyl carbon |
| Peptide Materials | Sulfonamide, Triazole | Modified self-assembly properties |
Recent research has highlighted the potential of sulfonamide isosteres in fine-tuning the properties of peptide-based materials. In a comparative study of low molecular weight gelators, the substitution of an amide with a sulfonamide moiety yielded gels with enhanced thermal-mechanical stability and modified drug release profiles [4]. This application demonstrates the potential of amide isosteres to influence supramolecular assembly and material properties, expanding their utility beyond traditional pharmaceutical applications.
The successful incorporation of amide bond isosteres requires careful planning and adaptation of standard solid-phase peptide synthesis protocols. Several general principles apply across different isostere types:
Resin selection should be guided by the specific requirements of the isostere and the desired C-terminal functionality. Trityl-based resins (e.g., 2-chlorotrityl chloride resin) are recommended for peptides containing C-terminal Cys, His, Gly, Pro, Met, or Trp residues, as they minimize racemization and side reactions [6].
Coupling reagent choice must be compatible with the specific isostere being incorporated. Standard carbodiimide-based reagents (HBTU, HATU) typically work well, but alternative activation methods may be required for sterically hindered or unreactive isosteres.
Orthogonal protection strategies are often necessary, particularly for isosteres with reactive functional groups. The base-labile Fmoc group remains the standard for Nα-protection, while side-chain protection must be compatible with both the isostere and the cleavage conditions.
Cleavage conditions may require optimization to accommodate the specific isostere. Standard trifluoroacetic acid (TFA) cocktails work for many applications, but sensitive isosteres may require modified formulations or alternative deprotection strategies [3] [6].
The incorporation of sulfonamide isosteres provides peptides with enhanced metabolic stability while maintaining hydrogen-bonding characteristics similar to native amides. The following protocol describes the solid-phase synthesis of peptides containing internal sulfonamide linkages [3]:
Materials:
Procedure:
Resin swelling: Suspend the Rink Amide MBHA resin in DCM for 30 minutes, then wash with DMF (3×2 minutes).
Fmoc removal: Treat with 20% piperidine in DMF (2×5 minutes), followed by DMF washes (5×1 minute).
Standard amino acid coupling: For sequence elongation up to the isostere insertion point, use standard Fmoc-SPPS protocols with 4 equivalents of Fmoc-amino acid, 3.9 equivalents of HBTU, and 8 equivalents of DIPEA in DMF for 30-60 minutes.
Sulfonamide coupling: a. Dissolve β-aminoethanesulfonyl chloride building block (4 equiv.) in anhydrous DCM. b. Add DIPEA (8 equiv.) to the resin in DCM. c. Add the sulfonyl chloride solution to the resin and mix for 2-4 hours at room temperature. d. Wash with DCM (3×2 minutes) and DMF (3×2 minutes).
Continue chain elongation: Resume standard Fmoc-SPPS protocols for the remainder of the sequence.
Cleavage and deprotection: Treat the resin with cleavage cocktail (20 mL/g resin) for 2-3 hours at room temperature. Filter and precipitate the peptide in cold diethyl ether.
Purification: Purify the crude peptide by reverse-phase HPLC and characterize by LC-MS and NMR.
Key Considerations:
Thioamide incorporation presents unique synthetic challenges, including epimerization during Fmoc deprotection and acid-induced cyclization during cleavage. The thioimidate protection strategy provides a robust solution to these problems [5]:
Materials:
Procedure:
Peptide synthesis to thioamide insertion: Perform standard Fmoc-SPPS up to the point of thioamide incorporation.
Thioamide coupling: a. Couple pre-formed thioacyl reagent (4 equiv.) using standard coupling conditions. b. Wash thoroughly with DMF (5×2 minutes).
Thioimidate protection: a. After thioamide incorporation, treat the resin-bound peptide with methyl triflate (5 equiv.) and DIPEA (10 equiv.) in DCM for 30 minutes. b. Wash with DMF (5×2 minutes) and continue standard chain elongation.
Global deprotection and cleavage: a. After complete chain assembly, cleave peptide from resin using TFA-based cocktail while maintaining thioimidate protection. b. Remove TFA and dissolve the crude peptide in degassed buffer (pH 7-8). c. Add Na₂S₂O₄ (10 equiv.) and stir for 2 hours to remove thioimidate protection. d. Purify by reverse-phase HPLC.
Key Considerations:
Alpha-keto amide isosteres serve as effective electrophiles for protease active sites and have found application in inhibitor design. The following protocol describes their incorporation into solid-phase synthesized peptides [7]:
Materials:
Procedure:
Resin preparation and standard SPPS: Perform standard Fmoc-SPPS up to the point of ketoamide insertion.
Ketoamide building block incorporation: a. Couple the dithiolane-protected ketoamide building block using standard coupling protocols. b. Wash with DMF (3×2 minutes).
Dithiolane deprotection: a. Treat the resin with N-bromosuccinimide (5 equiv.) in 10% aqueous acetone for 1-2 hours. b. Wash extensively with DMF, DCM, and again DMF (3×2 minutes each).
Continue chain elongation: Complete the peptide synthesis using standard Fmoc-SPPS protocols.
Cleavage and purification: Cleave using standard TFA-based conditions and purify by reverse-phase HPLC.
Key Considerations:
The successful incorporation of amide bond isosteres requires rigorous analytical characterization to verify structural integrity and assess purity. Mass spectrometry represents the primary method for confirming molecular weight, with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques typically employed. Each isostere class presents characteristic fragmentation patterns that can provide additional structural confirmation:
Nuclear magnetic resonance (NMR) spectroscopy provides critical structural information, particularly through heteronuclear experiments. The chemical shift of atoms adjacent to the isostere provides definitive evidence of successful incorporation. For sulfonamides, the directly bonded protons typically appear downfield of their amide counterparts, while thioamides exhibit characteristic 13C chemical shifts for the thiocarbonyl carbon in the 190-200 ppm range. Two-dimensional NMR techniques, including COSY, TOCSY, and HSQC, are valuable for establishing connectivity through the isosteric linkage [3].
High-performance liquid chromatography (HPLC) remains the standard technique for assessing peptide purity, with reverse-phase systems using C8 or C18 columns providing optimal resolution. Method development should consider the altered hydrophobicity imparted by the isostere, with gradient elution typically required. Chromatographic behavior relative to the native peptide provides insight into the physicochemical changes induced by isostere incorporation; sulfonamides typically increase hydrophilicity, while thioamides and ketoamides may enhance hydrophobic character.
Amino acid analysis following acid hydrolysis provides quantitative confirmation of composition but requires validation for each isostere type, as non-standard linkages may exhibit atypical degradation behavior. Circular dichroism spectroscopy offers valuable information on secondary structure perturbations induced by isostere incorporation, particularly for peptides with defined conformational preferences [3] [4].
The incorporation of amide bond isosteres frequently presents synthetic challenges that require proactive management:
Incomplete coupling at isostere sites often results from steric hindrance or poor solubility of building blocks. Solution: Employ extended coupling times (2-4 hours), elevated temperatures (40-50°C), or alternative activation strategies (e.g., PyBOP, HATU).
Epimerization represents a particular concern for thioamides and other isosteres with activated α-protons. Solution: Implement thioimidate protection strategies for thioamides and minimize exposure to basic conditions for other sensitive isosteres [5].
Cleavage side reactions may occur when isosteres participate in intramolecular cyclization or other degradation pathways under acidic conditions. Solution: Optimize cleavage cocktails (e.g., reduced TFA concentration, alternative scavengers) or employ orthogonal protection strategies that enable milder cleavage conditions [5] [6].
Purification difficulties may arise from altered physicochemical properties imparted by the isostere. Solution: Develop customized HPLC gradients accounting for modified hydrophobicity and consider alternative stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) for challenging separations.
The strategic implementation of amide bond isosteres has enabled significant advances in multiple domains:
In peptide-based therapeutics, isosteric replacement has proven invaluable for enhancing metabolic stability while preserving biological activity. Notable successes include sulfonamide-containing enkephalin analogs with dramatically improved plasma stability and phosphonamidate-based collagenase inhibitors with enhanced potency. Clinical development candidates incorporating amide isosteres increasingly populate pharmaceutical pipelines, particularly in areas targeting intracellular protein-protein interactions [3].
In materials science, amide isosteres provide a powerful strategy for fine-tuning the self-assembly properties of peptide-based materials. Research has demonstrated that sulfonamide-for-amide substitution in hydrogelators significantly modifies material properties, yielding gels with enhanced thermal-mechanical stability and altered drug release profiles. These findings highlight the potential of amide isosteres to expand the functional repertoire of peptide-based materials beyond biological applications [4].
The following workflow diagram illustrates the strategic decision process for selecting and incorporating amide bond isosteres in SPPS:
Diagram 1: Strategic workflow for incorporating amide bond isosteres in SPPS. The process begins with identification of target amide bonds and proceeds through systematic selection, synthesis, and characterization stages.
The strategic incorporation of amide bond isosteres represents a powerful methodology for enhancing the properties of synthetic peptides. The protocols detailed herein provide robust synthetic access to peptides incorporating sulfonamide, thioamide, and ketoamide isosteres, with principles that can be extended to other isostere classes. As peptide-based therapeutics continue to gain prominence in the pharmaceutical landscape, and peptide materials find expanding applications, the importance of these structural modifications will continue to grow.
Future developments in this field will likely focus on expanding the repertoire of available isosteres, with particular emphasis on synthetic methodologies that enable more efficient and divergent access to structurally diverse analogs. Additionally, the integration of computational approaches for predicting the structural and functional consequences of isosteric replacement will enhance the rational design of optimized peptide analogs. As synthetic methodologies advance and our understanding of structure-property relationships deepens, amide bond isosteres will play an increasingly central role in peptide science and its applications across chemistry, biology, and materials science.
The most reliable approach involves first opening the lactone ring to generate a gamma-hydroxy acid or salt, followed by coupling this acid with a thiol to form the thioester [1] [2]. This method avoids side reactions and gives better control over the final product.
The first step is the base-catalyzed hydrolysis of the lactone. This reaction is efficient and irreversible for gamma-lactones, yielding the stable sodium salt of gamma-hydroxybutyric acid [1] [3].
Detailed Protocol: Synthesis of Sodium 4-Hydroxybutanoate [3] [4]
This synthetic pathway and the subsequent thioester formation can be visualized in the following workflow:
The carboxylate salt from Step 1 must first be acidified to the free acid and then coupled with a thiol. However, the free gamma-hydroxy acid is often unstable and can cyclize back to the lactone [4]. Therefore, a one-pot activation and coupling strategy is recommended. A modern method using a coupling reagent is described below.
Detailed Protocol: EDC-Mediated Thioester Synthesis [2]
The table below summarizes the key information for the reagents used in the thioesterification step.
| Reagent/Catalyst | Molecular Weight (g/mol) | Density (g/mL) | Molar Equivalents | Role |
|---|---|---|---|---|
| Sodium 4-Hydroxybutanoate | 126.09 | - | 1.0 | Carboxylic acid substrate |
| Thiol (e.g., EtSH) | ~62.13 | ~0.839 | 1.1 | Nucleophile |
| EDC Hydrochloride | 191.70 | - | 1.05 | Coupling reagent |
While a direct, one-pot synthesis of gamma-hydroxy thioesters from lactones is not documented, the two-step strategy outlined here—lactone ring opening followed by EDC-mediated coupling with a thiol—provides a robust and reliable pathway. This approach leverages well-understood and high-yielding reactions to access these valuable synthetic intermediates.
Diastereomers are stereoisomers that are not mirror images. Unlike enantiomers, they have different physical properties, allowing for their separation using conventional (achiral) HPLC phases like silica gel (normal-phase) or reversed-phase (RP-HPLC) columns [1]. This makes the separation more accessible and suitable for preparative-scale applications to obtain enantiopure compounds [1].
A common and powerful strategy is to covalently link the target chiral compound to a chiral derivatizing agent (CDA), creating diastereomers that can then be separated [1]. The choice of CDA and the HPLC conditions are critical for success.
The following workflow outlines a systematic approach for developing a separation method for diastereomeric lactones. You can use this as a roadmap, whether you are separating underivatized lactones or those that have been derivatized with a CDA.
The properties of your diastereomeric lactones will guide your choice of HPLC mode. The table below compares the common techniques.
| Mode | Mechanism | Suitable For | Lactone Example (Hypothetical) |
|---|---|---|---|
| Normal-Phase (NP) | Polar stationary phase (e.g., silica); non-polar to polar mobile phase [2]. | Polar diastereomers, underivatized lactones, or those with weak chromophores. | Separation of underivatized gamma-lactones [2]. |
| Reversed-Phase (RP) | Non-polar stationary phase (e.g., C18); polar to less-polar mobile phase [3]. | Medium to low polarity diastereomers; most common for derivatized lactones [3]. | MαNP esters of aliphatic alcohols (concept applies) [1]. |
| Anion Exchange (AEX) | Charged stationary phase; separation by ionic interaction [3]. | Diastereomers with a charged group (e.g., carboxylate after hydrolysis). | [Ru(diimine)₂(S)-aminoacidate] complexes (concept applies) [4]. |
Once a preliminary method is established, optimize it using the master resolution equation. The goal is to maximize resolution (Rs) by balancing efficiency (N), retention (k), and selectivity (α) [5].
| Parameter | Definition | How to Optimize | Target / Effect |
|---|---|---|---|
| Efficiency (N) | Number of theoretical plates; measure of column performance. | Use a longer column; reduce plate height (H) by using smaller particle sizes [5]. | Higher N yields sharper peaks. |
| Capacity Factor (k) | Measure of retention. | Adjust solvent strength (e.g., % water in RP-HPLC) or temperature [5]. | Optimize k between 1 and 10 for the slower eluting peak [5]. |
| Separation Factor (α) | Selectivity; ratio of k values for two peaks. | Change mobile phase composition (e.g., pH, ion-pairing agents), column temperature, or stationary phase [5]. | Most impactful. Small increases in α (>1) greatly improve resolution [5]. |
This protocol provides a detailed example based on the derivatization strategy using a concept similar to MαNP acid ((S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid), which has proven effective for separating diastereomers of alcohols and acids [1]. You can adapt it for your lactone, potentially by opening the lactone ring to a hydroxy-acid before derivatization.
Derivatization: Synthesis of Diastereomeric Esters
HPLC Method Development & Separation
Scale-Up and Purification
Recovery of Enantiopure Lactone
Poor or No Separation (α ≈ 1): This is the most common challenge.
Low Recovery for Absolute Configuration (AC) Determination:
While ¹H NMR is more commonly used for quantification, ¹³C NMR offers a significant advantage for complex mixtures due to its much wider chemical shift dispersion (approx. 250 ppm vs. 15 ppm for ¹H), which minimizes signal overlap [1] [2]. This makes it particularly valuable for analyzing reduction products where diastereomers or regioisomers may have nearly identical ¹H NMR spectra but distinct ¹³C signatures [3].
A key challenge in qCNMR is its inherently low sensitivity, stemming from the low natural abundance (1.1%) and gyromagnetic ratio of the ¹³C nucleus [1]. Furthermore, the nuclear Overhauser effect (NOE) and long spin-lattice relaxation times (T₁) can make signal intensities non-quantitative [1]. The modern protocol outlined below addresses these issues to provide accurate quantitative data efficiently.
This protocol is optimized for the accurate quantification of compounds in a mixture, such as the products of a reduction reaction.
The following table summarizes the key parameters for a quantitative ¹³C experiment, contrasting the traditional and efficient modern approaches.
Table 1: Key Acquisition Parameters for Quantitative ¹³C NMR
| Parameter | Traditional Setting (Fully Relaxed) | Recommended Efficient Setting [3] | Rationale |
|---|---|---|---|
| Pulse Sequence | Inverse-Gated Decoupling (IGD) | Standard Broadband ¹H Decoupling (BBD) | IGD suppresses NOE for quantitativeness; BBD is simpler and provides better S/N rapidly [3]. |
| Pulse Angle | 30° or 45° | 45° | A compromise between sensitivity and allowing some magnetization recovery. |
| Relaxation Delay (D1) | ≥ 5 × T₁ (often 30-60 s) | 2 seconds | The core of the efficient method. Long D1 ensures full relaxation but is time-prohibitive. Short D1 allows rapid averaging [3]. |
| Number of Scans | 100s to 1000s | 512 - 1024 scans | Provides sufficient signal-to-noise (S/N) for integration within a reasonable time (minutes to 30 min) [3]. |
| Temperature | As required | As required (e.g., 25°C or 393 K for polymers) | To ensure sample stability and consistency. |
Research has demonstrated that this efficient method (short D1) yields data comparable to established quantitative techniques. The following table shows a comparison for analyzing a mixture of constitutional isomers, camphor and fenchone.
Table 2: Validation of Efficient qCNMR against ¹H NMR [3]
| Experiment | Experiment Duration | Mol % Major Component |
|---|---|---|
| ¹H NMR (1 scan) | 0.10 min | 60.8% |
| ¹³C BBD (16 scans, 2 s D1) | 1.8 min | 60.7% |
| ¹³C BBD (8192 scans, 456 min D1) | 456 min | 59.7% |
The data confirms that the 2-second D1 method provides a result virtually identical to a single-scan ¹H NMR analysis and a lengthy, fully-relaxed ¹³C experiment, but in a fraction of the time [3]. Overall, this methodology has been shown to be accurate to within < 3.4% of ¹H NMR values for a wide range of compound types, with most examples within < 2% [3].
The following diagram illustrates the logical workflow for the quantitative 13C NMR analysis protocol, from sample preparation to final result.
Diagram 1: Quantitative 13C NMR Analysis Workflow. This chart outlines the key steps from sample preparation to obtaining a quantitative result, highlighting critical considerations for ensuring accuracy at each stage.
The decision-making process for choosing the appropriate acquisition parameters based on the research goal is summarized below.
Diagram 2: Decision Pathway for qCNMR Method Selection. This flowchart guides the choice between the efficient and rigorous acquisition protocols based on the specific needs of the experiment.
This methodology is directly applicable to the analysis of reduction products. For instance, it can precisely determine diastereomeric ratios when ¹H NMR signals are overlapping [3]. Furthermore, by using an internal standard of known concentration, the protocol can be adapted for the absolute quantification of a specific reduction product in a crude reaction mixture, providing yield data without the need for purification or chromatography.
A common issue researchers face is a lower-than-expected enantiomeric excess. The table below outlines the primary cause and evidence-based solutions.
| Problem Cause | Supporting Evidence & Mechanism | Recommended Solutions |
|---|
| Competitive non-selective reduction via 9-BBN [1] | Evidence: 2,6-disubstituted benzaldehydes (e.g., 2,6-dimethyl) show significantly lower ee (e.g., 75.4% ee) vs. non-sterically hindered substrates (>95% ee) [1]. Mechanism: Dehydroboration of Alpine-Borane generates 9-borabicyclo[3.3.1]nonane (9-BBN), which reduces carbonyls without stereoselectivity [1]. | 1. Avoid steric hindrance: Redesign substrates to avoid 2,6-disubstitution patterns [1]. 2. Apply high static pressure: Increases selectivity and reaction rate by suppressing dehydroboration [1]. 3. Use solvent-free conditions: Excluding solvent improves selectivity, likely by altering reaction entropy [1]. |
Q: What is the typical enantiomeric excess I can achieve with Alpine-Borane? A: For most prochiral aldehydes, you can expect >95% ee. However, this is highly substrate-dependent. Substrates with a large difference in the size of the groups attached to the carbonyl and those with linear groups like alkynes achieve the highest selectivity [1] [2].
Q: How can I accurately measure the enantiomeric excess of my product? A: While optical rotation is a classic method, modern techniques offer higher accuracy [3].
Q: How is Alpine-Borane prepared? A: The reagent is generated by hydroboration of α-pinene with 9-BBN. The resulting sterically crowded chiral trialkylborane is typically used as a solution [2].
This standard protocol is designed to maximize enantioselectivity by minimizing the decomposition of Alpine-Borane to 9-BBN [1] [2].
The workflow below summarizes the optimal reaction pathway and the major side reaction to avoid.
The high steric demand of the ortho-substituents in 2,6-disubstituted benzaldehydes significantly influences the reaction pathway, primarily leading to low selectivity through two mechanisms [1]:
Use the following workflow to systematically diagnose and resolve stereoselectivity issues. The chart below outlines the key steps, from initial analysis to specific solutions.
If a competing non-selective pathway is the issue [1]:
If steric hindrance is the primary barrier [2]:
The table below summarizes key experimental findings that demonstrate the significant negative impact of 2,6-disubstitution on stereoselectivity.
| Benzaldehyde Substitution Pattern | Observed Enantiomeric Excess (ee) | Key Finding / Cause |
|---|---|---|
| 4-substituted (e.g., 4-CH₃, 4-t-C₄H₉) | ~95% - 98% ee [1] | High selectivity is achievable without ortho-substituents. |
| 2,6-Dimethyl | ~75% ee [1] | Significant drop in selectivity due to competing non-selective reduction via a dehydroboration product. |
| 2,4,6-Trimethyl | Similar sharp decrease [1] | Confirms adverse effect of 2,6-disubstitution. |
What is the difference between stereoselective and stereospecific? A stereoselective reaction is one where a single starting material can form multiple stereoisomers, but prefers to give one over the others. A stereospecific reaction is one where different stereoisomers of the starting material lead to different stereoisomers of the product. All stereospecific reactions are stereoselective, but not all stereoselective reactions are stereospecific [3].
Besides sterics, what other factors can influence my reaction's stereoselectivity? Electronic effects can play a major role. The electronic nature of substituents on the aromatic ring can influence the preference for E or Z isomers in coupling reactions. Furthermore, the reaction mechanism itself is a primary determinant of selectivity [2] [3].
How can I accurately measure a very high enantiomeric excess (e.g., >99%)? While chiral HPLC is common, highly accurate measurements for challenging systems can be performed using quantitative ²H NMR spectroscopy within a chiral matrix (like poly-γ-benzyl-l-glutamate). This method offers tremendous dynamic range for detecting minor enantiomers [1].
Q1: What is the primary cause of reduced stereoselectivity in Alpine-Borane reductions? The primary cause is a competing side reaction where Alpine-Borane undergoes dehydroboration, liberating 9-BBN [1]. While Alpine-Borane itself reduces substrates with high stereoselectivity, 9-BBN reduces them non-selectively, lowering the overall enantiomeric excess (ee) of the product [1].
Q2: Which substrate types are most susceptible to this side reaction? Substrates with high steric hindrance, particularly 2,6-disubstituted benzaldehydes, are most susceptible [1]. The bulky substituents at the ortho positions likely hinder the approach to the selective transition state, making the non-selective pathway via 9-BBN more significant.
Q3: What experimental conditions can minimize the decomposition of Alpine-Borane? Research indicates that using solvent-free conditions or applying high static pressure can suppress the dehydroboration of Alpine-Borane, leading to improved reaction rates and stereoselectivity [1].
The most direct evidence for the impact of substrate sterics comes from a structure-reactivity study on substituted benzaldehydes. The data below clearly shows a dramatic drop in stereoselectivity for 2,6-disubstituted compounds [1].
Table: Impact of Benzaldehyde Substitution on Enantiomeric Excess (ee) [1]
| Benzaldehyde Substitution Pattern | Enantiomeric Excess (% ee) |
|---|---|
| 4-tert-Butyl | 97.84% ± 0.18% |
| 2,3-Dimethyl | 97.45% ± 0.77% |
| 4-Methyl | 96.96% ± 0.11% |
| 2,5-Dimethyl | 95.67% ± 0.24% |
| 2,4-Dimethyl | 95.14% ± 0.09% |
| 2,6-Dimethyl | 75.40% ± 1.14% |
Recommendation: When working with new substrates, especially sterically hindered aldehydes or ketones, run a small-scale test and analyze the enantiomeric purity of the product. A low ee is a strong indicator of significant interference from the 9-BBN side reaction.
To suppress the dehydroboration pathway that generates 9-BBN, you can modify the physical reaction conditions.
Table: Optimization Methods to Suppress 9-BBN Formation
| Method | Principle | Key Experimental Consideration |
|---|---|---|
| Solvent-Free Conditions [1] | Eliminates solvent molecules that may facilitate the dissociation of Alpine-Borane into 9-BBN and α-pinene. | Ensure efficient mixing of neat reagents. May require slightly elevated temperatures to maintain reagent mobility. |
| High Static Pressure [1] | Applies Le Chatelier's principle; the dehydroboration transition state has a large, positive volume of activation, so high pressure disfavors this pathway. | Requires specialized high-pressure reaction equipment. |
Implementing sensitive analytical techniques allows for direct detection of the side reaction.
Protocol: Monitoring Relative Reactivity via Quantitative ¹³C NMR This method, used in recent studies, allows for simultaneous competition of multiple substrates to precisely determine relative rates and identify aberrations [1].
The following diagram outlines a logical pathway for diagnosing and addressing selectivity issues in your Alpine-Borane reductions.
Alpine-borane is a chiral organoboron reagent renowned for the Midland Alpine borane reduction, which stereoselectively reduces prochiral ketones and aldehydes to secondary alcohols [1]. High stereoselectivity is typically achieved when there is a significant size difference between the two groups attached to the carbonyl carbon [2].
A common challenge is attenuated stereoselectivity, which can arise from three main pathways [2]:
Research indicates that the steric profile of the substrate is a critical factor. While Alpine-borane reduces many benzaldehydes with enantiomeric excess (ee) exceeding 95%, selectivity drops significantly for 2,6-disubstituted benzaldehydes [2].
The mechanism involves dehydroboration of Alpine-borane into 9-BBN, which then reduces the aldehyde non-selectively. This side pathway becomes more prominent with sterically hindered substrates because the parent Alpine-borane reaction is slowed down, allowing the non-selective route to compete effectively [2].
Experimental data comparing different substituted benzaldehydes shows the clear adverse effect of 2,6-disubstitution [2].
Table: Stereoselectivity in Alpine-Borane Reduction of Substituted Benzaldehydes [2]
| Substitution Pattern | Enantiomeric Excess (ee) | Enantiomeric Ratio (er) |
|---|---|---|
| 4-CH₃ | 96.96% ± 0.11% | 64.7 ± 2.6 |
| 4-t-C₄H₉ | 97.84% ± 0.18% | 91.7 ± 7.0 |
| 2,3-(CH₃)₂ | 97.45% ± 0.77% | 77.6 ± 9.5 |
| 2,6-(CH₃)₂ | 75.40% ± 1.14% | 7.1 ± 0.3 |
| 2,4,6-(CH₃)₃ | Significantly less than 95% | Not Reported |
The following workflow diagram outlines a systematic approach to diagnose and address poor diastereoselectivity in Alpine-borane reductions. The primary suspect for a sharp drop in dr should be steric hindrance at the ortho positions of an aldehyde.
Based on the identified problem, here are detailed methodologies for the primary mitigation strategies shown in the workflow:
Strategy 1: Apply High Static Pressure Midland found that applying high static pressure to the reaction can improve both the rate and stereoselectivity in previously problematic reductions [2]. This technique compresses the reaction transition state, potentially favoring the more compact, selective pathway of Alpine-borane over the non-selective 9-BBN route.
Strategy 2: Use Solvent-Free Conditions Research by Brown et al. showed that excluding solvent from the reduction provided similar gains in selectivity as high pressure [2]. This is consistent with the proposed mechanism, as the dehydroboration side reaction is likely more sensitive to solvation effects.
Strategy 3: Select a Less Hindered Substrate If possible, re-design your synthetic route to avoid using 2,6-disubstituted benzaldehydes as substrates for Alpine-borane reduction [2]. The data shows that substrates without this specific hindrance are reduced with excellent selectivity.
A: Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a chiral organoboron reagent used for the stereoselective reduction of prochiral carbonyl compounds like aldehydes and alkynes. Its chirality is derived from α-pinene, which directs hydride delivery to one face of the carbonyl group over the other [1] [2] [3].
A primary cause of reduced stereoselectivity is a side reaction that bypasses the chiral reagent. The diagram below illustrates this two-pathway mechanism.
| Benzaldehyde Substitution | Enantiomeric Excess (ee) | Enantiomeric Ratio (er) |
|---|---|---|
| 4-CH₃ | 96.96% ± 0.11% | 64.7 ± 2.6 |
| 4-t-C₄H₉ | 97.84% ± 0.18% | 91.7 ± 7.0 |
| 2,6-(CH₃)₂ | 75.40% ± 1.14% | 7.1 ± 0.3 |
| 2,4,6-(CH₃)₃ | Significantly below 95% | Not Reported |
While direct solvent comparisons are scarce, the mechanism suggests strategies to suppress the non-selective pathway.
Based on the literature, here are critical points to include in your experimental method for optimal results [4].
Q1: Can Alpine-Borane reduce all types of ketones with high selectivity?
Q2: My substrate is sterically hindered. What are my options?
Q3: How can I accurately measure the enantiomeric excess (ee) of my product?
To maximize the performance of Alpine-Borane in your experiments, the most critical action is to suppress its decomposition to 9-BBN. Prioritize the evaluation of your substrate's steric profile and strongly consider using solvent-free conditions, especially when working with hindered molecules.
| Problem Area | Specific Issue & Mechanism | Verified Solutions & Methodologies |
|---|
| Competitive Non-Selective Pathways | Competing reductant formation: Dehydroboration of Alpine-Borane generates 9-BBN, a non-selective reductant that lowers overall enantioselectivity [1]. | 1. Apply high static pressure: Shifts equilibrium away from dissociation, suppressing 9-BBN formation [1]. 2. Use solvent-free conditions: Reduces the entropy-driven formation of dissociation products [1]. | | Substrate Sterics | Ortho-substitution on aromatic rings: 2,6-disubstituted benzaldehydes show significantly reduced enantioselectivity (e.g., ~75% ee for 2,6-dimethylbenzaldehyde vs. >95% for 4-substituted) [1]. | 1. Substrate modification: Avoid 2,6-disubstitution where possible. 2. Switch catalyst system: Use a catalyst less sensitive to steric hindrance, such as MgO for transfer hydrogenation [2]. | | Catalyst & Reaction Optimization | Inherent catalyst limitations: Alpine-Borane is highly selective for aryl aldehydes but less effective for aralkyl and dialkyl ketones [1]. | 1. Employ electron-donating ligands: In cobalt-based systems, this raises the Co(I/II) potential, favoring ketone reduction over competitive H2 evolution from water [3]. 2. Use high-pressure conditions: Enhances selectivity in previously low-selectivity reductions [1]. |
This protocol is adapted from studies demonstrating that high pressure suppresses dehydroboration, enhancing selectivity [1].
This method uses ligand tuning to control selectivity between ketone reduction and water reduction [3].
Q: What is the primary mechanistic cause of selectivity attenuation in Alpine-Borane reductions? A: The primary cause is a competitive side reaction. The chiral reagent, Alpine-Borane, can undergo dehydroboration to form 9-borabicyclo[3.3.1]nonane (9-BBN). This achiral borane is a highly active, non-selective reductant. When it reduces the ketone instead of the chiral Alpine-Borane, it produces racemic alcohol, thereby lowering the overall enantiomeric excess of the product [1].
Q: How can the reduction selectivity be controlled in aqueous systems? A: Research on cobalt-based catalysts shows that selectivity between ketone reduction and water reduction (H2 evolution) is controlled by the redox potential of the metal center. Using ligands with electron-donating character raises the Co(I/II) redox potential. This higher potential favors the reduction of the ketone (a single-electron transfer process) over the reduction of water. The selectivity can correlate directly with this redox potential across a range of 240-290 mV [3].
The following diagram maps the logical decision process for diagnosing and addressing selectivity issues.
The core issue affecting selectivity is often a competing, non-selective reduction pathway. The following table outlines common problems and their solutions.
| Problem | Root Cause | Evidence/Symptom | Solution |
|---|---|---|---|
| Low Stereoselectivity | Competitive non-selective reduction via 9-BBN | Significant drop in enantiomeric excess (ee) for sterically hindered substrates (e.g., 2,6-disubstituted benzaldehydes) [1]. | Apply high static pressure or use solvent-free conditions [1]. |
| Attenuated Reactivity & Selectivity | Excessive steric bulk near the carbonyl group | Slow reaction rates and lower ee, particularly in ynones with an α-3° center [1]. | Use substrates with less steric hindrance or apply high pressure to accelerate the desired pathway [1]. |
High static pressure suppresses the dehydroboration of Alpine-Borane into α-pinene and 9-BBN. The transition state for this dehydroboration has a large and positive volume of activation, meaning it takes up more space than the starting material. High pressure disfavors such expansive pathways, thereby reducing the concentration of the non-selective reagent 9-BBN and minimizing the unselective side reaction [1].
Substrates with significant steric hindrance around the carbonyl group are most problematic. Experimental studies show that 2,6-dimethylbenzaldehyde and 2,4,6-trimethylbenzaldehyde suffer the most dramatic drops in enantiomeric excess due to the competing 9-BBN pathway [1].
The diagram below illustrates the two competing reaction pathways under different pressure conditions.
A robust methodology for measuring relative rates uses quantitative ¹³C NMR. Here is a summary of the experimental workflow [1]:
For deuterated benzaldehyde isotopologs, enantiomeric excess was determined using a highly sensitive method [1]:
The experimental data from such studies is summarized in the table below [1]:
| Substrate | Enantiomeric Excess (% ee) | Enantiomeric Ratio (er) |
|---|---|---|
| 4-methylbenzaldehyde | 96.96% ± 0.11% | 64.7 ± 2.6 |
| 4-ethylbenzaldehyde | 94.59% ± 0.19% | 35.9 ± 1.8 |
| 4-isopropylbenzaldehyde | 96.80% ± 0.17% | 61.5 ± 4.0 |
| 4-tert-butylbenzaldehyde | 97.84% ± 0.18% | 91.7 ± 7.0 |
| 2,6-dimethylbenzaldehyde | 75.40% ± 1.14% | 7.1 ± 0.3 |
| 2,4,6-trimethylbenzaldehyde | Data shows significant drop | Data shows significant drop |
What is Alpine-Borane and why is it used? Alpine-Borane (B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a chiral organoboron reagent primarily used for the stereoselective reduction of aldehydes and acetylenic ketones (a transformation known as the Midland Alpine borane reduction) [1]. Its sterically crowded structure allows it to deliver a hydride to a prochiral carbonyl carbon with high enantioselectivity, often approaching 100% enantiomeric excess for certain substrates like propargylic ketones and many benzaldehydes [1] [2].
Why is it considered air-sensitive? Alpine-Borane is pyrophoric, meaning it can react violently with oxygen or moisture in the air, posing a fire hazard [3] [4]. Exposure to air can also lead to its decomposition, favoring side reactions and producing undesired products or rendering the reagent ineffective [4]. Its decomposition product, 9-borabicyclo[3.3.1]nonane (9-BBN), can cause non-selective reduction of substrates, leading to a significant drop in the stereoselectivity of your reaction [2].
Proper handling is crucial for both safety and experimental success. The core principle is to exclude air and moisture using inert atmospheres and specialized techniques.
The workflow below summarizes the key steps for handling and using Alpine-Borane.
Here are solutions to some frequently encountered problems.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low Enantioselectivity | Non-selective reduction from decomposed reagent (9-BBN) [2]. | Use fresh reagent, ensure strict inert conditions, and avoid 2,6-disubstituted benzaldehyde substrates [2]. |
| Slow Reaction Rate | Low temperature or sterically hindered substrate. | Apply high static pressure to enhance rate and selectivity, or ensure gentle heating is applied under controlled, inert conditions [2]. |
| Reagent Degradation / Poor Results | Exposure to air/moisture during handling or storage [7] [4]. | Verify integrity of inert atmosphere system (check O₂/H₂O levels in glove box, Schlenk line leaks). Use sealed containers and proper storage. |
| Handling Powdery Products | Product loss during transfer [5]. | When scraping product from flask under inert gas, reduce gas flow. Use a septum with a slit for the spatula to prevent powder from escaping [5]. |
Storage Recommendations
Isolating Air-Sensitive Products After the reaction is complete, your product may still be air-sensitive.
FAQ 1: My diastereomers have very similar physicochemical properties and do not separate. What can I do? This is a common issue when diastereomers are structurally very similar. A highly effective strategy is to use a powerful chiral derivatizing agent to create diastereomers with greater physical differences, making them separable on standard silica gel columns [1].
FAQ 2: I need to determine the absolute configuration of my purified diastereomer. What integrated methods can I use? You can combine separation with absolute configuration determination by integrating chromatographic data with spectroscopic and computational methods [1].
FAQ 3: My diastereomeric salt crystallizes with low enantiomeric purity. How can I improve it? The purity of diastereomeric salts is often under kinetic control. Letting crystallization proceed for too long can lead to a thermodynamically more stable but less pure mixture [3].
Choosing the right resolving agent is critical. The following table summarizes key strategies based on different scenarios.
| Scenario / Challenge | Recommended Strategy | Key Technical Insight | Supporting Data / Example |
|---|---|---|---|
| Aliphatic alcohols with minimal stereochemical difference [1] | Derivatization with MαNP acid | Creates diastereomeric esters separable by normal-phase HPLC on silica gel. | Separation of 4-octanol MαNP esters achieved with α = 1.25 and Rs = 1.03 [1]. |
| Structurally complex or novel compounds with no known resolving agent [4] | Apply the "space-filler" concept | Select a resolving agent with a similar molecular length to your target racemate. | Best separations achieved when relative molecular length of resolving agent to substrate is ~1.0 [4]. |
| Racemic amines or carboxylic acids for classical diastereomeric salt formation [5] [3] | Use common chiral pool acids/bases and optimize kinetics. | Tartaric acid for amines; 1-Phenylethylamine for acids. Crystallization time is critical [5] [3]. | Rapid filtration (<1 hr) gave ~90% ee; overnight crystallization dropped to ~44% ee [3]. |
This is a generalized protocol based on the resolution of (1-methyl-2-phenyl)-ethylamine [3].
Objective: To separate the enantiomers of a racemic amine (Compound A) using (L)-(+)-Tartaric Acid (TA). Materials: Racemic Amine (A), (L)-(+)-Tartaric Acid, Isopropyl Alcohol (IPA), Aqueous HCl (37%), Dichloromethane (DCM), Aqueous NaOH (1M), Ethyl Acetate, Diethyl Ether.
Salt Formation and Crystallization:
Purification by Digestion (if needed):
Liberation of the Enantiopure Amine:
Formation of HCl Salt (for storage):
The workflow for this protocol can be summarized as follows:
Q1: What is dehydroboration and why is it a problem? A1: Dehydroboration is a side reaction where Alpine-Borane breaks down, releasing α-pinene and forming 9-BBN [1] [2]. While Alpine-Borane reduces prochiral carbonyls with high stereoselectivity (often >95% ee), 9-BBN reduces the same substrates non-selectively. The competition between these two pathways leads to a lower overall enantiomeric excess in the final product [1].
Q2: Which substrates are most likely to trigger this problem? A2: Substrates with high steric hindrance, particularly 2,6-disubstituted benzaldehydes, are known to exacerbate dehydroboration and result in a marked drop in stereoselectivity [1]. One study showed that 2,6-dimethylbenzaldehyde was reduced with only about 75% ee, compared to >95% ee for less hindered analogues [1].
Q3: How can I tell if dehydroboration is affecting my reaction? A3: The primary indicator is a lower-than-expected enantiomeric excess in your product. Analytically, monitoring the reaction for the release of α-pinene (a component of Alpine-Borane) by GC-MS or NMR could serve as indirect evidence [1].
The following table summarizes the key strategies to suppress the dehydroboration pathway.
| Strategy | Principle | Recommended Protocol / Conditions |
|---|---|---|
| Substrate Selection | Avoid substrates that promote the side reaction. | Use less sterically hindered substrates. Be cautious with 2,6-disubstituted benzaldehydes [1]. |
| Solvent & Concentration | Favor the coordinated, selective pathway over dissociation. | Use solvent-free conditions or high substrate concentrations [1]. |
| Application of Pressure | Increase activation barrier for dehydroboration (which has a large, positive volume of activation). | Apply high static pressure to the reaction mixture [1]. |
| Temperature Control | Manage reaction kinetics. | Conduct reductions at or slightly below room temperature; avoid excessive heat [1]. |
This protocol is adapted from methods described in the literature to minimize dehydroboration [1].
Expected Outcome: Following this protocol should yield the product with an enantiomeric excess close to the reported high values (often >95%) for unhindered substrates [1].
This analytical method provides a highly accurate measure of enantiomeric excess to diagnose issues [1].
The diagram below visualizes the two competing pathways to help you understand and troubleshoot the process.
The table below summarizes the key characteristics of Alpine borane against other common chiral reducing agents.
| Reducing Agent | Type | Typical Substrates | Key Advantages | Key Limitations | Typical % ee (for optimal substrates) |
|---|---|---|---|---|---|
| Alpine Borane [1] [2] | Stoichiometric | Aldehydes, acetylenic ketones, acyl cyanides | High enantioselectivity for specific substrates (e.g., alkynes); reagent derived from natural chirality (α-pinene). | Limited substrate scope; less effective with aralkyl and dialkyl ketones; stoichiometric chiral waste. | Often >95%, can approach 100% for propargylic aldehydes [3] |
| CBS Oxazaborolidine [2] | Catalytic | Simple ketones, aryl ketones | Broad substrate scope for ketones; high enantioselectivity; low catalyst loadings (can be as low as 2 mol%). | Requires a stoichiometric reductant (e.g., BH₃); substrate-dependent selectivity. | Often very high (>90%), widely tunable with ligand design |
| Chirally Modified LAH [2] | Stoichiometric | Ketones | Can achieve high enantioselectivity with chelating ligands (e.g., BINOL). | Stoichiometric chiral waste; risk of disproportionation and background non-selective reduction. | Good to high with optimized ligands |
| Chirally Modified Borohydrides [2] | Stoichiometric | Ketones | Economical ligands (e.g., from amino acids); good selectivity. | Stoichiometric chiral waste. | Good to high with optimized ligands |
| Transition Metal Catalyzed (H₂) [2] | Catalytic | Ketones with a chelating group | Uses cheap reductant (H₂ gas); predictable stereochemistry with models like BINAP. | Requires a coordinating group on the substrate for high selectivity. | High for specific substrate classes (e.g., β-keto esters) |
| Transfer Hydrogenation [2] | Catalytic | Aryl ketones | Avoids use of H₂ gas; uses reagents like isopropanol or formic acid. | Can be substrate-specific. | High for aryl ketones |
| Enzymatic (e.g., Baker's Yeast) [2] | Catalytic | Certain classes of simple ketones | Very high enantioselectivity; cheap and readily available. | Limited to "natural" enantiomer for many substrates; narrow substrate range. | Often extremely high |
The high enantioselectivity of Alpine borane is well-documented, but its performance is highly dependent on substrate sterics.
A structure-reactivity study on the reduction of deuterated benzaldehydes revealed that 2,6-disubstitution adversely affects stereoselectivity due to a competing non-selective reduction pathway [3]. The data below shows the enantiomeric excess (% ee) and enantiomeric ratio (er) for various substituted benzaldehydes.
| Benzaldehyde Substitution | % ee | er |
|---|---|---|
| 4-CH₃ | 96.96% ± 0.11% | 64.7 ± 2.6 |
| 4-t-C₄H₉ | 97.84% ± 0.18% | 91.7 ± 7.0 |
| 2,3-(CH₃)₂ | 97.45% ± 0.77% | 77.6 ± 9.5 |
| 2,6-(CH₃)₂ | 75.40% ± 1.14% | 7.1 ± 0.3 |
| 3,4,5-(CH₃)₃ | 95.71% ± 0.27% | 45.7 ± 1.5 |
| 2,4,6-(CH₃)₃ | 89.60% ± 0.86% | 18.9 ± 1.1 |
Source: Table 1, [3]. The enantiomeric excess was measured using a highly sensitive ²H NMR method.
The following diagram illustrates the general workflow and mechanism for the Alpine borane reduction, synthesized from the search results [1] [2].
Diagram Title: Alpine Borane Reduction Workflow and Mechanism
Key Methodological Steps [1]:
This decision flowchart can help you select an appropriate chiral reducing agent based on your project's specific requirements.
Diagram Title: Reducing Agent Selection Workflow
For reducing aldehydes and acetylenic ketones with high enantioselectivity, Alpine borane remains a specialized, powerful reagent [1] [3]. Its main drawback is a narrow substrate scope, performing poorly with aralkyl and dialkyl ketones and suffering from reduced selectivity in sterically hindered aldehydes like 2,6-disubstituted benzaldehydes [3] [2].
For a broader range of ketones, catalytic methods like the CBS reduction are often more practical and generate less chiral waste [2]. The choice of reagent should be guided by the specific substrate, required enantioselectivity, and the practicalities of the synthetic strategy.
Enantiomeric excess (e.e.) is a critical parameter that quantifies the purity of a chiral substance, representing the excess of one enantiomer over the other in a mixture. Accurately determining e.e. is essential in fields like pharmaceutical development, where the different enantiomers of a drug can have distinct biological activities [1].
NMR spectroscopy is a powerful tool for e.e. determination. The core challenge is that enantiomers have identical NMR spectra in an achiral environment. Therefore, a key step in most NMR methods is to convert the enantiomeric mixture into a mixture of diastereomers or place them in a chiral environment, which makes them distinguishable by NMR [2] [3].
The table below summarizes the main NMR strategies used for e.e. validation.
| Method | Core Principle | Key Interaction | Typical NMR Nuclei | Key Advantage(s) |
|---|---|---|---|---|
| Chiral Derivatizing Agent (CDA) | Covalently bonds to analyte, creating diastereomers. | Covalent | ( ^{1}H ), ( ^{13}C ), ( ^{19}F ), ( ^{31}P ) | Can create large chemical shift differences [4] [5]. |
| Chiral Solvating Agent (CSA) | Forms transient diastereomeric complexes through non-covalent interactions. | Non-covalent (e.g., H-bonding) | ( ^{1}H ), ( ^{13}C ) | Analysis without permanent chemical modification [2] [5]. |
| Chiral Liquid Crystals | Aligns molecules in an anisotropic chiral matrix. | Physical alignment in a chiral matrix | ( ^{2}H ), ( ^{19}F ) | Can measure very high e.e. values [6] [7] [2]. |
| Prochiral Solvating Agent (pro-CSA) | Uses an achiral agent to create a chiral environment for the analyte. | Non-covalent | ( ^{1}H ) | Uses a single, versatile achiral agent for various analytes [2]. |
The 2H NMR method for e.e. determination is a specialized technique that falls under the use of chiral anisotropic environments, such as chiral liquid crystals.
2H NMR quadrupolar splitting of the two enantiomers. In this chiral matrix, the enantiomers are present as a pair of diastereomeric complexes, allowing them to be distinguished [6] [7] [2].2H NMR to observe the quadrupolar splittings.The following diagram illustrates the typical experimental workflow for e.e. determination using 2H NMR in a chiral liquid crystal solvent.
No single method is universally superior; the choice depends on the analyte's properties and practical constraints. The table below outlines key performance considerations.
| Method | Detection Limit / Sensitivity | Analyte Scope | Experimental Complexity | Key Limitation(s) |
|---|---|---|---|---|
| CDA | High (with ( ^{31}P ) etc.) [4] | Amines, Alcohols, Acids [4] | High (requires synthesis and purification) | Analyte must have a functional group for derivatization [4]. |
| CSA | Moderate (depends on complexation) [2] | Broad (acids, esters, amino acids) [2] | Low to Moderate | Signal separation can be small; may require high CSA concentration [2]. |
| Chiral Liquid Crystals (²H NMR) | Suited for high e.e. [6] [7] | Analytes with exchangeable deuterons [6] | High (requires special solvent preparation) | Requires specialized chiral liquid crystal solvents [2]. |
| pro-CSA | Linear response with e.e. [2] | Very broad (uses one host for multiple analytes) [2] | Moderate | Relies on weak binding; may require high guest concentration [2]. |
2H NMR method with chiral liquid crystals is a powerful, though more complex, option [6] [7].
This compound is the trade name for (S)-B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (CAS # 100013-07-8), a chiral, bulky reducing agent [1]. It is classified as a covalent hydride, meaning the hydrogen is covalently bonded to boron, which gives the hydride nucleophilic character [2].
Its primary use is in the enantioselective reduction of prochiral ketones. Enantioselectivity is a specific type of stereoselectivity where a reaction produces one enantiomer in preference over the other [3]. The performance of this compound and similar reagents is governed by the fundamental concepts of kinetic and thermodynamic control, which are illustrated below.
In enantioselective reduction, a chiral reagent like this compound creates two competing reaction pathways (A and B) with different activation energies (Ea). The pathway with the lower Ea is faster and produces the kinetically favored enantiomer. A reagent's performance is measured by its ability to favor one pathway over the other, resulting in a high enantiomeric excess (ee) of a single product.
When comparing this compound to other reagents, researchers typically evaluate them against a set of standard benchmark substrates. The table below outlines the type of comparative data you would need to look for in the literature.
| Reagent Name | Key Structural Feature | Typical Stereoselectivity Observed | Common Use Cases |
|---|---|---|---|
| This compound | Bulky, chiral borane from (S)-α-pinene | High enantioselectivity for specific prochiral aryl ketones (e.g., acetophenone) | Reduction of prochiral ketones where the steric bias complements its structure. |
| Other Chiral Hydrides (e.g., BINAL-H, various CBS catalysts) | Varies (e.g., binaphthol-based, oxazaborolidine cores) | Performance is highly substrate-dependent; some are excellent for alkynyl ketones, others for specific heteroaromatics. | Target-specific reduction; the choice of reagent is dictated by the substrate structure. | | Non-Chiral Hydrides (e.g., NaBH₄, LiAlH₄, L-Selectride) | Small and achiral, or bulky and achiral | Not enantioselective; can be diastereoselective for cyclic systems (e.g., favoring axial or equatorial attack on cyclohexanones). | When enantioselectivity is not required, or for diastereoselective reduction of rigid substrates [4]. |
To illustrate, a classic study compared the reduction of 4-tert-butylcyclohexanone using different achiral hydrides. While this doesn't involve this compound, it perfectly demonstrates how reagent bulk influences stereoselectivity in a diastereoselective context [4].
This principle of steric control is central to the performance of bulky reagents like this compound.
Since a direct side-by-side guide is not available, you can construct your own comparison with these steps:
The table below summarizes the experimental data for the Alpine-Borane reduction of variably substituted benzaldehydes. The enantiomeric excess (ee) measures the stereoselectivity of the reaction, while the enantiomeric ratio (er) is another way to express this selectivity [1].
| Substitution Pattern | Enantiomeric Excess (% ee) | Enantiomeric Ratio (er) |
|---|---|---|
| 4-t-C4H9 | 97.84% ± 0.18% | 91.7 ± 7.0 |
| 4-CH3 | 96.96% ± 0.11% | 64.7 ± 2.6 |
| 4-i-C3H7 | 96.80% ± 0.17% | 61.5 ± 4.0 |
| 2,3-(CH3)2 | 97.45% ± 0.77% | 77.6 ± 9.5 |
| 3,4-(CH3)2 | 96.71% ± 0.14% | 59.7 ± 2.0 |
| 2,5-(CH3)2 | 95.67% ± 0.24% | 45.2 ± 1.2 |
| 2,4-(CH3)2 | 95.14% ± 0.09% | 40.2 ± 0.7 |
| 4-C2H5 | 94.59% ± 0.19% | 35.9 ± 1.8 |
| 2,6-(CH3)2 | 75.40% ± 1.14% | 7.1 ± 0.3 |
| 2,4,6-(CH3)3 | Data not explicitly in table, but cited as having "significantly less than 95% ee" [1]. |
A key finding is that 2,6-disubstituted benzaldehydes (and 2,4,6-trisubstituted) show a significant drop in stereoselectivity [1]. For other substitution patterns, Alpine-Borane provides excellent and consistent enantioselectivity (typically >94% ee).
The comparative data was generated using the following experimental and analytical methods [1]:
Competition Reaction for Relative Reactivity:
Determination of Enantiomeric Excess (ee):
The diagram below illustrates the two competing pathways during the reduction process, which explain the loss of selectivity for 2,6-disubstituted benzaldehydes.
The decreased enantioselectivity for 2,6-disubstituted benzaldehydes is attributed to the mechanism illustrated above [1]:
For researchers and scientists in drug development, this data provides a clear substrate scope guideline:
| Feature | Alpine-Borane | Sodium Borohydride (NaBH₄) |
|---|---|---|
| Primary Role | Chiral, stereoselective reducing agent [1] | Non-selective reducing agent [2] |
| Stereoselectivity | High (up to >95% ee for alkynyl ketones and para-substituted benzaldehydes); reduced for sterically hindered aldehydes (e.g., ~75% ee for 2,6-dimethylbenzaldehyde) [3] | Low; generally produces racemic mixtures or diastereomers based on substrate-controlled sterics [4] [2] |
| Typical Yields | High for specific substrates (e.g., ynones, certain benzaldehydes) [3] | Generally high for aldehydes and ketones [2] |
| Mechanism | Four-membered cyclic transition state with intramolecular hydride transfer from the pinanyl group [1] | Direct nucleophilic hydride attack on the carbonyl carbon [2] |
| Key Differentiator | Relies on the inherent chirality of the reagent for facial selectivity | Relies on steric bias of the substrate for any facial selectivity (steric approach control) |
Alpine-borane achieves high stereoselectivity for specific substrates, though this can be impacted by steric factors.
This procedure for (R)-(+)-1-Octyln-3-ol exemplifies a typical Alpine-borane reduction [1].
This common undergraduate experiment demonstrates steric approach control [4].
The core difference lies in their mechanisms for achieving stereocontrol, as shown in the workflows below.
The table below summarizes findings from a structure-reactivity study on variably substituted benzaldehydes, comparing Density Functional Theory (DFT) predictions with experimental measurements [1].
| Substrate Substitution | Computational Relative Rate (Predicted) | Experimental Relative Rate (Measured) | Correlation Notes |
|---|---|---|---|
| 4-CH₃ | Derived from ΔΔG‡ | Derived from competition reaction | Strong correlation (R² = 0.94) for most substrates [1] |
| 4-C₂H₅ | Derived from ΔΔG‡ | Derived from competition reaction | |
| 4-i-C₃H₇ | Derived from ΔΔG‡ | Derived from competition reaction | |
| 4-t-C₄H₉ | Derived from ΔΔG‡ | Derived from competition reaction | |
| 2,3-(CH₃)₂ | Derived from ΔΔG‡ | Derived from competition reaction | |
| 2,4-(CH₃)₂ | Derived from ΔΔG‡ | Derived from competition reaction | |
| 2,5-(CH₃)₂ | Derived from ΔΔG‡ | Derived from competition reaction | |
| 2,6-(CH₃)₂ | Derived from ΔΔG‡ | Significantly higher than predicted | Anomaly indicates a competing, non-selective side reaction [1] |
| 3,4-(CH₃)₂ | Data not fully available in sources | Data not fully available in sources | |
| 2,4,6-(CH₃)₃ | Derived from ΔΔG‡ | Significantly higher than predicted | Anomaly indicates a competing, non-selective side reaction [1] |
The experimental data in the comparison was obtained using a sophisticated NMR-based methodology designed for high accuracy [1].
The computational rates were derived from first-principles calculations to establish a theoretical benchmark [1].
The comparison revealed that for most substrates, computational and experimental rates agree closely. However, a significant deviation was observed for 2,6-disubstituted benzaldehydes, which reacted much faster than computed. This anomaly, coupled with a measured drop in enantioselectivity for these substrates, was attributed to a competing non-selective side reaction [1].
The following diagram illustrates the two competing pathways that explain the selectivity degradation:
The core mechanism involves a six-membered, chair-like transition state where the sterically undemanding alkyne or small group is placed proximate to the pinanyl methyl group [2] [3].
The table below summarizes findings on the reliability of different DFT functionals and methods for studying transition structures, particularly for organic and transition metal systems.
| System Type | Key Finding | Recommended Method/Functional | Limitations / Notes |
|---|---|---|---|
| Organic Reactions (19 TS) [1] | For covalent-bond forming TS, B3LYP is only slightly less accurate than newer, more expensive functionals [1]. | B3LYP functional [1] | Less sensitive to choice of integration grid; still appropriate for many organic mechanisms [1]. |
| Automated TS Search [2] | A method using GFN2-xTB for initial guess located 89 out of 100 correct TSs for elementary reactions [2]. | GFN2-xTB (initial guess) → DFT (B3LYP) refinement [2] | Successful workflow depends on the semi-empirical method providing a good initial structure [2]. |
| Transition Metal Catalysts [3] | DFT can calculate energy barriers for selectivity in catalytic cycles (e.g., ethylene oligomerization) [3]. | B3P86 functional; LANL2DZ basis set for Ti; 6-31G(d) for other atoms [3] | Used to build datasets for machine learning models to predict catalyst performance [3]. |
| Self-Interaction Error (SIE) [4] | The Perdew-Zunger Self-Interaction Correction (SIC) can fail for 3d transition metals, causing an sd energy imbalance [4]. | Locally scaled SIC (e.g., FLOSIC) [4] | Crucial for accurate description of catalysts and materials involving transition metals [4]. |
A robust approach for locating and validating transition states often combines different computational methods. The following diagram illustrates a validated automated workflow:
Workflow Stages Explained:
When applying DFT to transition structures, especially for complex systems like those in drug development, be aware of these points:
| Carbonyl Compound Class | General Selectivity (Enantiomeric Excess) | Key Factors Influencing Selectivity |
|---|---|---|
| Alkynyl Ketones | High enantioselectivity [1] [2] | Sterically undemanding, linear nature of alkyne group [1] [2] |
| Benzaldehydes | Generally high (≥95% ee), but lower for sterically hindered 2,6-disubstituted [1] | Extreme size disparity of carbonyl groups; steric hindrance at 2,6-positions reduces selectivity [1] |
| Aralkyl Ketones | Less effective, unpredictable selectivity [1] | Competitive non-selective reduction pathway becomes significant [1] |
| Dialkyl Ketones | Much less effective [1] | Lack of significant steric/electronic differentiation between groups [1] |
The data in the table is supported by detailed experimental studies.
The diagram below illustrates the two competing pathways in the reduction of a carbonyl compound.
The table below summarizes experimental data from studies that introduced isostere modifications into glycopeptide CII259-273 and measured binding to the Aq class II MHC protein and T-cell recognition [1] [2].
| Peptide Description | Isostere Type & Location | Key Structural Change | Aq Binding Affinity | T-Cell Recognition |
|---|---|---|---|---|
| Native glycopeptide (CII259-273) [2] | N/A | Intact hydrogen bond network | Reference level | Reference level |
| (E)-alkene isostere [1] | (E)-alkene at Ala261-Gly262 | Removes H-bond donor & acceptor | Substantial loss | Affected |
| Ethylene isostere [1] | Ethylene at Ala261-Gly262 | Removes H-bond donor & acceptor | Substantial loss (bound more strongly than (E)-alkene) | Affected |
| Hydroxyethylene isostere (diastereomer 2) [2] | Hydroxyethylene at Ala261-Gly262 | Retains H-bond acceptor; adds H-bond donor & chiral center | Not detected (up to 1 mM) | Dramatically reduced |
| Hydroxyethylene isostere (diastereomer 3) [2] | Hydroxyethylene at Ala261-Gly262 | Retains H-bond acceptor; adds H-bond donor & chiral center | Not detected (up to 1 mM) | Dramatically reduced |
| Ketomethylene isostere [2] | Ketomethylene at Ala261-Gly262 | Retains H-bond acceptor; removes H-bond donor | Comparable to native | Comparable to native |
The comparative data is derived from rigorous experimental protocols. Here are the core methodologies used in these studies:
Analysis of the experimental data reveals several critical principles governing hydrogen bond network stability:
The diagrams below, created using Graphviz, illustrate the logical flow of a typical study and the consequential impact of isosteres on the hydrogen bond network.
Experimental Workflow
Mechanistic Impact of Isosteres
When designing peptide-based therapeutics or probes involving MHC interactions, consider these insights:
Flammable;Corrosive